2,4-Diamino-6-ethoxypyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxypyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAQMVXGXVICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278697 | |
| Record name | 2,4-Diamino-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116436-03-4 | |
| Record name | 2,4-Diamino-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activity of 2,4-Diamino-6-ethoxypyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of antimicrobial and anticancer therapies.
Core Chemical Properties
This compound, a derivative of the pyrimidine heterocyclic system, is a compound of interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, its properties can be inferred from its structure and comparison with closely related analogs.
Table 1: Physicochemical Properties of this compound and its Precursors
| Property | This compound | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-hydroxypyrimidine |
| IUPAC Name | 6-ethoxypyrimidine-2,4-diamine | 6-chloropyrimidine-2,4-diamine[1] | 2,6-Diaminopyrimidin-4-ol[2][3] |
| CAS Number | 116436-03-4 | 156-83-2[1] | 56-06-4[2][3][4] |
| Molecular Formula | C₆H₁₀N₄O | C₄H₅ClN₄[1] | C₄H₆N₄O[4] |
| Molecular Weight | 154.17 g/mol | 144.56 g/mol [1] | 126.12 g/mol [4] |
| Appearance | Not specified (likely a crystalline powder) | White to off-white crystalline powder[1] | White to off-white crystalline powder[4] |
| Melting Point | Data not available | 199-202 °C[1] | 285-286 °C (decomposes)[2][3][4] |
| Boiling Point | Data not available | 438.3 ± 48.0 °C at 760 mmHg (Predicted)[1] | Data not available |
| Solubility | Data not available | Soluble in water, ethanol, and methanol[1] | Soluble in DMSO and methanol, sparingly soluble in water[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from 2,4-Diamino-6-hydroxypyrimidine. The general synthetic pathway involves the conversion of the hydroxyl group to a chloro group, which is a better leaving group, followed by nucleophilic substitution with ethoxide.
Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from established literature procedures.[5][6]
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
-
Heat the mixture to 97 °C and stir for 17 hours.
-
After cooling, slowly and carefully pour the reaction mixture into ice water with stirring.
-
Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.
-
Cool the solution and adjust the pH to 8 with a sodium hydroxide solution.
-
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,4-Diamino-6-chloropyrimidine as a white solid. The expected yield is approximately 85%.[5]
Experimental Protocol: Synthesis of this compound from 2,4-Diamino-6-chloropyrimidine
This is a general protocol for nucleophilic aromatic substitution.
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
Anhydrous ethanol
-
Sodium metal
-
Round-bottom flask with reflux condenser and drying tube
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Once the sodium has completely reacted, add 2,4-Diamino-6-chloropyrimidine to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Neutralize the residue with a suitable acid (e.g., acetic acid) and extract the product with an appropriate organic solvent.
-
Dry the organic extract, filter, and concentrate to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
Derivatives of 2,4-diaminopyrimidine are well-established as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, which is a key mechanism for several anticancer and antimicrobial drugs.
Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol
This is a generalized protocol for assessing the inhibitory activity of a compound against DHFR.
Materials:
-
Purified recombinant DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound (test compound)
-
Methotrexate (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of the test compound or positive control.
-
Add the DHFR enzyme to each well and incubate for a short period at a controlled temperature.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The rate of decrease in absorbance is proportional to the DHFR activity as NADPH is consumed.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
References
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of 2,4-Diamino-6-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2,4-Diamino-6-ethoxypyrimidine, a key intermediate in medicinal chemistry. This document outlines a plausible synthetic route, predicted analytical data, and detailed experimental protocols to guide researchers in the identification and characterization of this compound.
Proposed Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 2,4-Diamino-6-hydroxypyrimidine. The initial step involves the chlorination of the hydroxyl group, followed by a nucleophilic substitution with sodium ethoxide.
Predicted Spectroscopic and Physical Data
The following tables summarize the predicted quantitative data for this compound based on computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.30 | s | 1H | H-5 |
| ~6.50 | br s | 2H | C4-NH₂ |
| ~5.80 | br s | 2H | C2-NH₂ |
| ~4.15 | q | 2H | -OCH₂CH₃ |
| ~1.25 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C6 |
| ~163.0 | C2 |
| ~161.5 | C4 |
| ~78.0 | C5 |
| ~60.0 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Mode | Predicted m/z | Assignment |
| ESI-MS | Positive | 155.09 | [M+H]⁺ |
| HRMS | Positive | 155.0933 | [M+H]⁺ (C₆H₁₁N₄O) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and structural characterization of this compound.
Synthesis of 2,4-Diamino-6-chloropyrimidine
This procedure is adapted from established methods for the chlorination of hydroxypyrimidines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-Diamino-6-hydroxypyrimidine (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-Diamino-6-chloropyrimidine.
Synthesis of this compound
This protocol describes the nucleophilic substitution of the chloro-group with an ethoxy-group.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Diamino-6-chloropyrimidine (1.0 eq) in anhydrous ethanol.
-
Base Addition: Add sodium ethoxide (NaOEt, 1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A longer acquisition time and a greater number of scans (e.g., 1024) are typically required.
Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Acquisition: Introduce the sample solution into an electrospray ionization mass spectrometer (ESI-MS) operating in positive ion mode.
-
HRMS Acquisition: For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement, which is crucial for confirming the elemental composition.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound, integrating the synthetic and analytical steps.
In-Depth Technical Guide: 2,4-Diamino-6-ethoxypyrimidine (CAS: 116436-03-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-6-ethoxypyrimidine is a substituted pyrimidine derivative. While not extensively studied for its own biological activities, it holds significance in the pharmaceutical industry, primarily as a known impurity and synthetic intermediate related to Minoxidil. Minoxidil is a potent antihypertensive agent and is widely known for its use in the treatment of androgenic alopecia.[1] The presence and control of impurities such as this compound are critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the available technical information for this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. This data is essential for its handling, characterization, and formulation.
| Property | Value | Source |
| CAS Number | 116436-03-4 | [1][2] |
| Molecular Formula | C₆H₁₀N₄O | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 160 °C | [2] |
| Boiling Point | 420.8 ± 48.0 °C at 760 mmHg | [2] |
| Purity (Typical) | ≥97% | [2] |
| Storage Temperature | 4°C, protect from light | [2] |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound
This protocol is based on analogous syntheses of similar compounds.
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
The precursor, 2,4-diamino-6-chloropyrimidine, is synthesized from the more readily available 2,4-diamino-6-hydroxypyrimidine.
-
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA) (optional, as a catalyst)
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
-
Heat the mixture to 97 °C and stir for 17 hours.
-
After completion of the reaction, cool the mixture to room temperature and slowly add it to ice water with vigorous stirring.
-
Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.
-
Cool the solution and adjust the pH to 8 with a NaOH solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.
-
Step 2: Synthesis of this compound
-
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under argon), dissolve 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) in anhydrous ethanol (10 mL).
-
Add sodium ethoxide (0.17 g, 2.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Analytical Characterization
As a reference standard for a pharmaceutical impurity, the analytical characterization of this compound is crucial. Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) with detailed analytical data.
| Analytical Technique | Expected Data |
| ¹H NMR | Spectral data confirming the presence of ethoxy and amino protons, and the pyrimidine ring proton. |
| ¹³C NMR | Spectral data showing the expected number of carbon signals corresponding to the molecular structure. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (amino groups), C-O (ether), and C=N/C=C (pyrimidine ring) bonds. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity, typically ≥97%. |
Biological Activity and Signaling Pathways
There is a notable lack of publicly available scientific literature detailing the biological activity or the mechanism of action of this compound. Searches for such information predominantly lead to studies on the structurally similar but distinct compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP). DAHP is a known inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), which in turn affects the production of nitric oxide (NO). However, it is crucial to note that this activity is associated with the 6-hydroxy analogue and cannot be extrapolated to the 6-ethoxy derivative without experimental validation.
Given its role as a process-related impurity in the synthesis of Minoxidil, the primary focus in a drug development context is on its detection, quantification, and control to ensure the safety and purity of the final drug product, rather than on its own pharmacological effects.
Visualizations
Synthetic Workflow for this compound
Caption: Proposed two-step synthesis of this compound.
Logical Relationship: Role as a Minoxidil Impurity
Caption: Formation of this compound as a Minoxidil impurity.
References
Synthesis of 2,4-Diamino-6-ethoxypyrimidine from Guanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the multi-step synthesis of 2,4-diamino-6-ethoxypyrimidine, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, guanidine. The synthesis involves a three-stage process: the initial cyclization to form 2,4-diamino-6-hydroxypyrimidine, followed by chlorination to yield 2,4-diamino-6-chloropyrimidine, and culminating in a nucleophilic substitution to introduce the ethoxy group.
This guide provides detailed experimental protocols for each key transformation, presents quantitative data in structured tables for clarity, and includes a visual representation of the synthetic workflow to facilitate a comprehensive understanding of the process.
Overall Synthetic Workflow
The synthesis of this compound from guanidine is a sequential three-step process. The logical progression of this synthesis is outlined below.
An In-depth Technical Guide to 2,4-Diamino-6-ethoxypyrimidine
This technical guide provides a comprehensive overview of 2,4-diamino-6-ethoxypyrimidine, with a focus on its molecular weight, physicochemical properties, and a proposed synthetic pathway. The information is intended for researchers, scientists, and drug development professionals.
While key physicochemical data for this compound is available, it is important to note that detailed experimental protocols for its specific synthesis, characterization, and biological activity are not extensively documented in publicly available literature. The experimental protocols provided herein are based on established methods for structurally analogous compounds and should be regarded as a strategic guide for its synthesis and analysis.
Core Compound Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 154.17 g/mol | [1] |
| Molecular Formula | C₆H₁₀N₄O | [1] |
| CAS Number | 116436-03-4 | [1] |
| Melting Point | 160 °C | |
| Boiling Point | 420.8 ± 48.0 °C at 760 mmHg | |
| Synonyms | 6-ethoxypyrimidine-2,4-diamine, 2,4-Diamino-6-ethoxy-pyrimidin | [1] |
Proposed Synthetic Pathway
A plausible and efficient multi-step synthesis for this compound is proposed, commencing from readily available starting materials. This pathway involves the formation of a hydroxypyrimidine intermediate, followed by chlorination and subsequent etherification.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the key intermediates, based on established literature procedures for analogous compounds.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This procedure is adapted from the synthesis of 2,4-diamino-6-hydroxypyrimidine.
-
Materials: Guanidine hydrochloride, sodium ethoxide, absolute ethanol, ethyl cyanoacetate, glacial acetic acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.
-
After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate.[2]
-
In a separate flask, prepare another solution of sodium ethoxide and add guanidine hydrochloride.
-
Separate the resulting sodium chloride by filtration and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.[2]
-
Heat the mixture under reflux for 2 hours.[2]
-
Evaporate the mixture to dryness.
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid.
-
Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, will crystallize out of solution and can be collected by filtration.[2]
-
Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
This procedure describes the chlorination of the hydroxypyrimidine intermediate.
-
Materials: 2,4-Diamino-6-hydroxypyrimidine, phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a reaction flask, add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride.[3]
-
Heat the mixture with stirring. A typical temperature is around 105 °C for 6 hours.[4]
-
After the reaction is complete, the excess POCl₃ can be removed by distillation.[4]
-
The reaction is then carefully quenched, for example, by the slow addition of an alcohol like ethanol.[4]
-
The product, 2,4-diamino-6-chloropyrimidine, can then be isolated and purified.
-
Step 3: Synthesis of this compound
This is a general procedure for the synthesis of 6-alkoxypyrimidines from a 6-chloropyrimidine intermediate.
-
Materials: 2,4-Diamino-6-chloropyrimidine, sodium hydride, dry ethanol, and an appropriate solvent (e.g., DMSO or THF).
-
Procedure:
-
Prepare a solution of sodium ethoxide by reacting sodium hydride with dry ethanol in an inert atmosphere.
-
Add 2,4-diamino-6-chloropyrimidine to the solution.[3]
-
Heat the reaction mixture to drive the nucleophilic substitution. A temperature of around 90 °C is often employed.[3]
-
Upon completion of the reaction, the mixture is worked up, which may involve quenching with a mild acid and extraction with an organic solvent.
-
The final product, this compound, is then purified, typically by column chromatography.
-
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of protons. The spectrum would be expected to show signals for the ethoxy group (a quartet and a triplet), the amino groups, and the pyrimidine ring proton.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of 154.17 g/mol .
-
Infrared (IR) Spectroscopy: To identify the functional groups present. Characteristic peaks for N-H stretches of the amino groups, C-H stretches of the ethyl group, C=N and C=C stretches of the pyrimidine ring, and C-O stretches of the ether linkage would be expected.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₆H₁₀N₄O.
Biological Activity
There is currently a lack of specific data in the scientific literature regarding the biological activity and potential signaling pathway involvement of this compound.
It is noteworthy that the structurally related compound, 2,4-diamino-6-hydroxypyrimidine, is a known inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4). This inhibition can subsequently suppress the production of nitric oxide. However, it is crucial to emphasize that the biological activity of the ethoxy derivative cannot be assumed to be the same as the hydroxy analog. The substitution of the hydroxyl group with an ethoxy group can significantly alter the molecule's physicochemical properties, such as its size, polarity, and hydrogen bonding capability, which in turn can dramatically affect its biological target binding and overall pharmacological profile. Therefore, any investigation into the biological effects of this compound would require dedicated experimental evaluation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
Potential Biological Activity of 2,4-Diamino-6-ethoxypyrimidine Derivatives: A Technical Overview
Executive Summary
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While specific data on the 6-ethoxy derivative is scarce, extensive research on analogous 6-alkoxy-substituted 2,4-diaminopyrimidines has revealed potent antiviral activity, particularly against retroviruses such as Human Immunodeficiency Virus (HIV). These compounds primarily belong to the class of acyclic nucleoside phosphonates, which act as inhibitors of viral DNA polymerases and reverse transcriptases. This technical guide summarizes the quantitative antiviral data, details the experimental protocols used for their evaluation, and illustrates the underlying mechanism of action.
Core Biological Activity: Antiviral Properties
The most significant biological activity reported for 6-alkoxy-2,4-diaminopyrimidine derivatives is their ability to inhibit viral replication. This is particularly pronounced in derivatives containing a phosphonomethoxy)ethoxy side chain at the 6-position.
Antiretroviral Activity
Several 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have demonstrated marked inhibition of retrovirus replication in cell culture.[1] The 5-methyl and 5-halogen substituted derivatives, in particular, have shown pronounced antiretroviral activity.[1] The 5-cyano and 5-formyl derivatives also exhibit significant antiretroviral effects, with potencies comparable to the reference drugs adefovir and tenofovir.[2]
Activity Against Other Viruses
While the primary activity appears to be against retroviruses, some derivatives have been evaluated against a panel of DNA viruses, including herpes simplex virus type 1 and 2, cytomegalovirus, and vaccinia virus, but generally show little to no inhibitory activity.[1]
Quantitative Data on Antiviral Activity
The antiviral potency of these compounds is typically quantified by their 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of a compound's therapeutic window.
Table 1: Antiretroviral Activity of 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine Derivatives against HIV and MSV
| Compound | Virus | EC₅₀ (µmol/mL) | Cytotoxicity (CC₅₀ in µmol/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 5-Methyl-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV, Moloney Murine Sarcoma Virus (MSV) | ~0.00018 | Cytostatic to CEM cells | Not Reported |
| 5-Halogen-substituted derivatives | Retroviruses | 0.0023 - 0.0110 | > 0.3 (devoid of measurable toxicity) | > 27 - 130 (estimated) |
| 5-Cyano-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV, MSV | 0.0027 - 0.011 | Not Reported | Not Reported |
| 5-Formyl-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV, MSV | 0.0095 - 0.021 | Not Reported | Not Reported |
Data sourced from multiple studies.[1][2] Note that direct comparison between studies may be limited by variations in experimental conditions.
Mechanism of Action: Acyclic Nucleoside Phosphonates
The antiviral 6-alkoxy-2,4-diaminopyrimidine derivatives are acyclic nucleoside phosphonates. Their mechanism of action involves the inhibition of viral nucleic acid synthesis.[3]
-
Cellular Uptake and Activation: The compounds are taken up by the host cell. Since they are nucleotide analogs (containing a phosphonate group), they bypass the initial virus-dependent phosphorylation step required for nucleoside analogs.[3] They are subsequently phosphorylated by cellular kinases to their active diphosphate form.[4]
-
Inhibition of Viral Polymerase: The diphosphorylated active metabolite competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in retroviruses) or DNA polymerase.[3]
-
Chain Termination: Due to the acyclic nature of the sugar-mimicking side chain, which lacks a 3'-hydroxyl group, the incorporation of the analog into the viral DNA results in the termination of DNA chain elongation.[4]
This mechanism provides a high degree of selectivity for viral polymerases over host cell DNA polymerases.[3]
Diagram: Mechanism of Action of Acyclic Nucleoside Phosphonates
Caption: General mechanism of action of acyclic nucleoside phosphonates against retroviruses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 6-alkoxy-2,4-diaminopyrimidine derivatives.
Anti-HIV Cell-Based Assay (MTT Method)
This assay quantifies the ability of a compound to protect HIV-infected cells from the cytopathic effects of the virus.
Materials:
-
MT-4 (human T-cell leukemia) cells
-
HIV-1 (e.g., strain IIIB) or HIV-2 (e.g., strain ROD) viral stock
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, antibiotics)
-
Test compounds dissolved in DMSO and serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 6 x 10⁵ cells/mL in 50 µL of culture medium per well.
-
Compound Addition: Add 25 µL of the serially diluted test compounds to triplicate wells. Include wells with virus-infected cells without compound (virus control) and uninfected cells without compound (mock-infected control).
-
Infection: Add 25 µL of the appropriate HIV strain to achieve a multiplicity of infection (MOI) that results in significant cytopathic effect within 5 days.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and mock-infected controls. The EC₅₀ value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Method)
This assay is performed in parallel with the antiviral assay to determine the toxicity of the compounds to the host cells.
Protocol: The protocol is identical to the anti-HIV assay, with the critical exception that no virus is added to the wells containing the test compounds. The CC₅₀ is calculated from the dose-response curve of cell viability versus compound concentration.
Diagram: Experimental Workflow for Antiviral and Cytotoxicity Testing
Caption: Workflow for determining antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀).
Conclusion and Future Directions
While direct data on 2,4-Diamino-6-ethoxypyrimidine is lacking, the extensive research on its close structural analogs strongly suggests a high potential for antiviral activity, particularly against retroviruses. The 6-alkoxy-2,4-diaminopyrimidine core, when combined with an acyclic phosphonate side chain, serves as a potent pharmacophore for the inhibition of viral replication via chain termination of DNA synthesis.
For researchers and drug development professionals, this indicates that this compound could be a valuable starting point for the synthesis of novel antiviral agents. Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives to confirm and characterize their potential therapeutic activities. Elucidation of the structure-activity relationship (SAR) by varying the substituents at the 5- and 6-positions will be crucial for optimizing potency and selectivity.
References
- 1. 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,4-Diamino-6-ethoxypyrimidine and its Precursors
This technical guide provides a comprehensive overview of the synthesis, and potential biological activities of 2,4-diamino-6-ethoxypyrimidine, drawing upon available literature for its precursors and related diaminopyrimidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
2,4-Diaminopyrimidines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[2][3][4][5] This guide focuses on this compound, a derivative whose synthesis and biological profile can be inferred from its more extensively studied precursors, 2,4-diamino-6-hydroxypyrimidine (DAHP) and 2,4-diamino-6-chloropyrimidine.
Synthesis and Chemical Properties
While direct literature on the synthesis of this compound is limited, a logical synthetic route would involve the nucleophilic substitution of 2,4-diamino-6-chloropyrimidine with sodium ethoxide. The following sections detail the well-established synthesis of its key precursors.
Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)
The synthesis of DAHP is typically achieved through the condensation of guanidine with an ethyl cyanoacetate derivative. Several protocols with varying reagents and conditions have been reported.
Experimental Protocol 1: From Ethyl Cyanoacetate and Guanidine Hydrochloride
A solution of sodium ethoxide is prepared by dissolving sodium in anhydrous ethanol. To this, ethyl cyanoacetate is added. A separate solution of guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide to precipitate sodium chloride, which is then removed by filtration. The ethanolic guanidine solution is then added to the ethyl sodiocyanoacetate solution. The mixture is heated under reflux for 2 hours and then evaporated to dryness. The resulting solid is dissolved in boiling water and acidified with glacial acetic acid to precipitate DAHP as yellow needles.[6][7][8]
Experimental Protocol 2: From Guanidine Nitrate and Methyl Cyanoacetate
In a flask, guanidine nitrate and sodium methoxide are heated and stirred in methanol. Methyl cyanoacetate is then added dropwise under reflux conditions. After refluxing for 4 hours, the methanol is distilled off. Water is added, and the pH is adjusted to 9 with hydrochloric acid, followed by adjustment to pH 7 with 50% acetic acid. The mixture is then cooled to induce precipitation, filtered, washed with water, and dried to yield the final product.[7][9]
Table 1: Summary of Quantitative Data for DAHP Synthesis
| Reactants | Solvent | Base | Reaction Time | Yield | Reference(s) |
| Guanidine hydrochloride, Ethyl cyanoacetate | Ethanol | Sodium ethoxide | 2 hours | 80-82% | [6][8] |
| Guanidine nitrate, Methyl cyanoacetate | Methanol | Sodium methoxide | 4 hours | 95% | [7][9] |
Synthesis of 2,4-Diamino-6-chloropyrimidine
2,4-diamino-6-chloropyrimidine is a key intermediate for the synthesis of various 6-substituted diaminopyrimidines, including the target ethoxy derivative. It is prepared by the chlorination of DAHP.
Experimental Protocol: Chlorination of DAHP
2,4-Diamino-6-hydroxypyrimidine is added to phosphorus oxychloride (POCl₃) and stirred at an elevated temperature (e.g., 97-105°C) for several hours.[10][11] After the reaction is complete, the excess POCl₃ is removed by distillation. The reaction mixture is then carefully quenched with ice water or ethanol.[10][11] The product can be isolated as the hydrochloride salt, which is then neutralized with a base like ammonia water to a pH of 6-7.[11] The final product is then extracted with an organic solvent such as ethyl acetate, dried, and concentrated.[10][11]
Table 2: Summary of Quantitative Data for 2,4-Diamino-6-chloropyrimidine Synthesis
| Starting Material | Reagent | Temperature | Reaction Time | Yield | Reference(s) |
| DAHP | POCl₃ | 97°C | 17 hours | 85% | [10] |
| DAHP | POCl₃ | 105°C | 6 hours | 73-77% | [11] |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic substitution reaction on 2,4-diamino-6-chloropyrimidine.
Proposed Experimental Protocol:
Sodium metal is dissolved in anhydrous ethanol to prepare sodium ethoxide. To this solution, 2,4-diamino-6-chloropyrimidine is added, and the mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.
A generalized diagram of a kinase signaling pathway potentially inhibited by a diaminopyrimidine derivative.
Conclusion
This compound is a derivative of a versatile chemical scaffold with significant potential in drug discovery and development. While direct experimental data for this specific compound is sparse, a robust body of literature on its precursors, DAHP and 2,4-diamino-6-chloropyrimidine, provides a solid foundation for its synthesis and potential biological activities. The established protocols for the synthesis of these precursors, along with the diverse pharmacological profiles of related diaminopyrimidine derivatives, suggest that this compound and its analogues are promising candidates for further investigation as therapeutic agents. Future research should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
- 9. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
The Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,4-Diaminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine core is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of therapeutic agents. From their initial discovery as antimicrobial agents to their current prominence in oncology, these derivatives have demonstrated a remarkable capacity for selective interaction with various biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of 2,4-diaminopyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
A Historical Perspective: From Antifolates to Kinase Inhibitors
The journey of 2,4-diaminopyrimidine derivatives began in the mid-20th century with the pioneering work of George Hitchings and his team. Their research into nucleic acid antagonists led to the synthesis of numerous pyrimidine and purine analogs. A pivotal observation was that 2,4-diamino-5-substituted pyrimidines acted as antifolates, interfering with the utilization of folic acid. This discovery was a landmark in the development of chemotherapy, as it established a clear biochemical target: dihydrofolate reductase (DHFR).
The key to the success of these early derivatives was their selectivity. Researchers found that by modifying the substituents on the pyrimidine ring, they could achieve preferential inhibition of microbial DHFR over the human enzyme. This principle led to the development of the antimalarial drug pyrimethamine and the antibacterial agent trimethoprim . These "non-classical" DHFR inhibitors, characterized by their 2,4-diaminopyrimidine core, became essential medicines, often used in combination with sulfonamides to achieve synergistic effects.[1][2]
The therapeutic applications of 2,4-diaminopyrimidine derivatives have since expanded significantly, particularly in the field of oncology. The core scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors. By targeting kinases that are dysregulated in cancer, such as p21-activated kinase 4 (PAK4), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinase 7 (CDK7), these compounds have shown promise in halting tumor growth, inducing apoptosis, and overcoming drug resistance.[3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative 2,4-diaminopyrimidine derivatives against various targets and cancer cell lines.
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| B6 | PAK4 | 5.9 | [3][5] |
| A2 | PAK4 | 18.4 | [3][5] |
| B8 | PAK4 | 20.4 | [3][5] |
| Compound 22 | CDK7 | 7.21 | [6] |
| BTX-A51 | CDK7 | 272.30 | [6] |
| Compound 11c | Aurora A | >35-fold selective over Aurora B | [7] |
Table 2: Anti-proliferative Activity of 2,4-Diaminopyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| B6 | A549 | Lung Cancer | 2.533 | [3][5] |
| 9k | A549 | Lung Cancer | 2.14 | [8] |
| 9k | HCT-116 | Colon Cancer | 3.59 | [8] |
| 9k | PC-3 | Prostate Cancer | 5.52 | [8] |
| 9k | MCF-7 | Breast Cancer | 3.69 | [8] |
| 13f | A549 | Lung Cancer | 1.98 | [8] |
| 13f | HCT-116 | Colon Cancer | 2.78 | [8] |
| 13f | PC-3 | Prostate Cancer | 4.27 | [8] |
| 13f | MCF-7 | Breast Cancer | 4.01 | [8] |
| 11c | HeLa | Cervical Cancer | 0.5 - 4.0 | [7] |
| A12 | A549 | Lung Cancer | 0.130 | [9] |
| A12 | MDA-MB-231 | Breast Cancer | 0.094 | [9] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of 2,4-diaminopyrimidine derivatives are rooted in their ability to modulate specific signaling pathways that are crucial for cell survival and proliferation.
Dihydrofolate Reductase (DHFR) Inhibition
The classical mechanism of action for early 2,4-diaminopyrimidine derivatives involves the inhibition of DHFR. This enzyme is essential for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids. By blocking DHFR, these compounds deplete the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by 2,4-diaminopyrimidine derivatives.
Kinase Inhibition in Cancer
In the context of cancer, 2,4-diaminopyrimidine derivatives have been engineered to target specific kinases that drive tumorigenesis.
Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. Its overexpression is linked to poor prognosis in several cancers.[10] 2,4-diaminopyrimidine-based FAK inhibitors block its kinase activity, thereby disrupting downstream signaling pathways such as PI3K-Akt and MAPK/ERK, which are critical for tumor growth and metastasis.[11][12][13][14]
Caption: Inhibition of the Focal Adhesion Kinase (FAK) signaling pathway.
Cyclin-Dependent Kinase 7 (CDK7) Signaling: CDK7 is a key regulator of both the cell cycle and transcription.[15][16][17][18][19] It acts as a CDK-activating kinase (CAK) and is a component of the transcription factor TFIIH.[16][17][19] Inhibition of CDK7 by 2,4-diaminopyrimidine derivatives leads to cell cycle arrest and apoptosis by disrupting the phosphorylation of other CDKs and RNA polymerase II.[6]
Caption: Dual inhibition of cell cycle and transcription by targeting CDK7.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the development and characterization of 2,4-diaminopyrimidine derivatives.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
A common synthetic route to 2,4-diaminopyrimidine derivatives involves the condensation of a substituted guanidine with a β-keto nitrile or a related three-carbon precursor. The following is a generalized protocol.
Caption: A generalized workflow for the synthesis of 2,4-diaminopyrimidine derivatives.
Procedure:
-
Reaction Setup: To a solution of the appropriate β-keto nitrile in a suitable solvent (e.g., anhydrous ethanol), add an equimolar amount of a substituted guanidine nitrate and a base (e.g., sodium ethoxide).
-
Reaction Conditions: The reaction mixture is typically heated at reflux for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2,4-diaminopyrimidine derivative.
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 value of a 2,4-diaminopyrimidine derivative against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (2,4-diaminopyrimidine derivative)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.
-
Reaction Mixture: In a microplate, combine the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence, fluorescence) is proportional to the amount of ADP produced or substrate phosphorylated.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of 2,4-diaminopyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2,4-diaminopyrimidine derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of 2,4-diaminopyrimidine derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the test compound at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. The cells are then incubated at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI.
-
Data Analysis: The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis for Apoptosis Markers
This method is used to detect the expression of key proteins involved in apoptosis following treatment with a 2,4-diaminopyrimidine derivative.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in lysis buffer. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.
Conclusion
The 2,4-diaminopyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From their origins as DHFR inhibitors to their current role in the development of targeted cancer therapies, these compounds have consistently demonstrated their versatility and potential. The continued exploration of this privileged structure, guided by a deep understanding of its history, structure-activity relationships, and mechanisms of action, holds great promise for the future of drug discovery. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. news-medical.net [news-medical.net]
- 16. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 18. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
Spectroscopic Profile of 2,4-Diamino-6-ethoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Diamino-6-ethoxypyrimidine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document focuses on predicted spectroscopic data based on analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, such as 2,4-diamino-6-hydroxypyrimidine and 2,4-diamino-6-chloropyrimidine, and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.2 - 5.5 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~6.0 - 6.5 | Broad Singlet | 2H | C4-NH₂ |
| ~5.5 - 6.0 | Broad Singlet | 2H | C2-NH₂ |
| ~4.2 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.2 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C6 |
| ~160 - 165 | C2 |
| ~155 - 160 | C4 |
| ~80 - 85 | C5 |
| ~60 - 65 | -O-CH₂ -CH₃ |
| ~14 - 16 | -O-CH₂-CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |
| 3100 - 3300 | Medium | C-H stretching (aromatic) |
| 2850 - 3000 | Medium | C-H stretching (aliphatic) of ethoxy group |
| 1640 - 1680 | Strong | C=N stretching (pyrimidine ring) and N-H bending |
| 1580 - 1620 | Strong | C=C stretching (pyrimidine ring) |
| 1200 - 1300 | Strong | C-O stretching (asymmetric) of ethoxy group |
| 1000 - 1100 | Medium | C-O stretching (symmetric) of ethoxy group |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data of this compound
| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| Electrospray (ESI+) | ~155.09 | Loss of ethylene (-28), Loss of ethoxy radical (-45) |
| Electron Impact (EI) | ~154.08 | Fragments corresponding to the pyrimidine ring and loss of the ethoxy group |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) or electron impact (EI) source.
Sample Preparation:
-
For ESI, prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Acquisition (EI):
-
Introduce the sample into the ion source.
-
Bombard the sample with electrons (typically 70 eV) to induce ionization and fragmentation.
-
Acquire the mass spectrum, which will show the molecular ion [M]⁺ and various fragment ions.
Workflow and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of this compound.
The Solubility Profile of 2,4-Diamino-6-ethoxypyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and the relevant biological context for 2,4-Diamino-6-ethoxypyrimidine and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals working with pyrimidine derivatives.
Introduction to Pyrimidine Solubility
The solubility of pyrimidine derivatives is a critical physicochemical property that significantly influences their bioavailability and therapeutic efficacy. Factors such as the nature and position of substituents on the pyrimidine ring, the properties of the solvent (e.g., polarity, pH), and temperature all play a crucial role in determining the extent to which these compounds can dissolve.[1] Generally, polar functional groups tend to enhance solubility in polar solvents, while nonpolar substituents favor solubility in nonpolar organic solvents, following the "like dissolves like" principle.[1]
Solubility Data for this compound and Related Analogs
| Compound Name | Solvent | Solubility | Temperature (°C) | Notes |
| 2,4-Diamino-6-hydroxypyrimidine | DMSO | Soluble | Not Specified | [2] |
| Methanol | Soluble | Not Specified | [2] | |
| Water | Sparingly Soluble | Not Specified | [2] | |
| PBS | 6.5 mg/mL (51.54 mM) | Not Specified | [3] | |
| 2,4-Diamino-6-chloropyrimidine | Water | Soluble | Not Specified | [4] |
| Ethanol | More Soluble than in water | Not Specified | [4] | |
| Methanol | More Soluble than in water | Not Specified | [4] |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is fundamental for drug discovery and development. The following are standard experimental methods for assessing both thermodynamic and kinetic solubility.[5]
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for lead optimization and formulation development.[5]
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[5]
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.[5]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the separation method does not alter the composition of the saturated solution.[5]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[5]
-
Data Reporting: The determined concentration is reported as the thermodynamic solubility, typically in units of µg/mL or µM.[5]
A visual representation of the general workflow for determining thermodynamic solubility is provided below.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This high-throughput method is particularly useful in the early stages of drug discovery.[5]
Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).[5]
-
Incubation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) and incubate for a defined period (e.g., 1-2 hours) at room temperature.[5]
-
Precipitate Removal: Pellet any precipitate by centrifugation or remove it by filtration.[5]
-
Quantification: Determine the concentration of the compound remaining in the aqueous solution using a suitable analytical method.[5]
Biological Activity and Signaling Pathway of a Key Analog
While the specific biological activity of this compound is not well-documented, the closely related compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP), is a known inhibitor of GTP cyclohydrolase I.[2][3] This enzyme is the rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4).[3][6] BH4 is an essential cofactor for nitric oxide synthases (NOS), which produce nitric oxide (NO), a critical signaling molecule.[2][3]
Inhibition of GTP cyclohydrolase I by DAHP leads to a reduction in BH4 levels, which in turn can suppress NO production.[3] Furthermore, studies have shown that DAHP can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs), an effect that appears to be at least partially independent of BH4 and may involve the suppression of NF-κB.[7]
The following diagram illustrates the signaling pathway affected by 2,4-Diamino-6-hydroxypyrimidine.
Caption: Inhibition of the BH4 Biosynthesis Pathway.
Conclusion
While direct quantitative solubility data for this compound remains to be elucidated, the information available for its structural analogs suggests it is likely to exhibit solubility in polar organic solvents and limited to moderate aqueous solubility. The experimental protocols outlined in this guide provide a robust framework for determining its precise solubility profile. Furthermore, the established biological activity of the closely related 2,4-Diamino-6-hydroxypyrimidine highlights a potential area of investigation for the biological function of this compound, particularly in pathways involving GTP cyclohydrolase I, BH4, and nitric oxide signaling. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activities of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
- 7. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4-Diamino-6-ethoxypyrimidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 2,4-diamino-6-ethoxypyrimidine, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 2,4-diamino-6-hydroxypyrimidine, followed by its conversion to the target ethoxy derivative.
Introduction
2,4-Diaminopyrimidine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, serving as crucial pharmacophores in the development of therapeutics for various diseases. The ethoxy substitution at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This protocol details a reliable and reproducible method for the preparation of this compound.
The synthetic strategy involves two key transformations:
-
Cyclocondensation: The initial step involves the base-catalyzed cyclocondensation of guanidine with an active methylene compound, typically a cyanoacetate derivative, to construct the pyrimidine ring, yielding 2,4-diamino-6-hydroxypyrimidine.
-
Etherification: The subsequent step focuses on the conversion of the 6-hydroxyl group to a 6-ethoxy group. This is achieved through a nucleophilic substitution reaction, proceeding via an intermediate, 2,4-diamino-6-chloropyrimidine.
Experimental Protocols
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This procedure outlines the synthesis of the pyrimidine core from guanidine nitrate and methyl cyanoacetate.[1]
Materials:
-
Methanol
-
Guanidine nitrate
-
Sodium methoxide
-
Methyl cyanoacetate
-
Hydrochloric acid
-
Acetic acid (50%)
-
Deionized water
Procedure:
-
To a four-necked flask, add 300 mL of methanol, 110 g of guanidine nitrate, and 55 g of sodium methoxide.
-
Heat the mixture and stir for 1 hour.
-
While maintaining the solution at reflux, add methyl cyanoacetate dropwise.
-
After the addition is complete, continue to reflux the mixture for 4 hours.
-
Distill off the methanol for recovery.
-
To the residue, add 800 mL of water.
-
Adjust the pH of the solution to 9 with hydrochloric acid.
-
Further adjust the pH to 7 with 50% acetic acid.
-
Cool the mixture to 5-10°C to induce crystallization.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 120 g (95%) | [1] |
| Purity | 99.10% | [1] |
Step 2: Synthesis of this compound
This two-part procedure first describes the conversion of the hydroxypyrimidine to a chloropyrimidine intermediate, followed by nucleophilic substitution with ethoxide.
This protocol is adapted from a general method for the chlorination of hydroxypyrimidines.[2][3]
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask, add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine to 9 mL of phosphorus oxychloride.[2]
-
Stir the mixture at 97°C for 17 hours.[2]
-
Slowly pour the reaction mixture into ice water.
-
Stir the resulting solution at 90°C for 1 hour.[2]
-
Adjust the pH of the solution to 8 with a sodium hydroxide solution.[2]
-
Extract the product with ethyl acetate (3 x 150 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 0.97 g (85%) | [2] |
| Melting Point | 200.2–200.4 °C | [2] |
This procedure is a generalized method for the nucleophilic substitution of 6-chloropyrimidines with alkoxides, adapted for the synthesis of the target ethoxy derivative.[4]
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dry Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, generate the ethoxide in situ by reacting sodium hydride with anhydrous ethanol in a dry solvent such as DMSO or THF under an inert atmosphere (e.g., argon).
-
To the solution of sodium ethoxide, add 2,4-diamino-6-chloropyrimidine.
-
Heat the reaction mixture and stir at a temperature sufficient to drive the reaction to completion (e.g., 90°C) for several hours (e.g., 8 hours).[4] Monitor the reaction progress by a suitable technique (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.[4]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain this compound.
Logical Workflow of the Synthesis
Caption: Overall synthetic route to this compound.
Reaction Signaling Pathway Analogy
While not a biological signaling pathway, the chemical transformation can be visualized as a series of steps leading to the final product.
References
- 1. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Synthesis of 2,4-Diamino-6-ethoxypyrimidine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,4-Diamino-6-ethoxypyrimidine, a valuable pyrimidine derivative for researchers and professionals in drug development and chemical synthesis. The following protocol outlines a reliable two-step synthetic route, commencing with the formation of the key intermediate, 2,4-Diamino-6-hydroxypyrimidine, followed by its conversion to the target ethoxy compound.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the condensation of a guanidine salt with a cyanoacetate ester to form the pyrimidine ring of 2,4-Diamino-6-hydroxypyrimidine. In the subsequent step, the hydroxyl group is converted to an ethoxy group via a nucleophilic substitution reaction, proceeding through a chlorinated intermediate.
Experimental Protocols
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This initial step describes the formation of the pyrimidine core structure. Two effective methods are presented below.
Method A: From Guanidine Hydrochloride and Ethyl Cyanoacetate
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this, ethyl cyanoacetate is added. A separate solution of guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide to precipitate sodium chloride, which is then removed by filtration. The guanidine solution is then added to the ethyl sodiocyanoacetate solution and refluxed. Acidification of the reaction mixture with acetic acid yields 2,4-Diamino-6-hydroxypyrimidine.[1]
Method B: From Guanidine Nitrate and Methyl Cyanoacetate
Guanidine nitrate and sodium methoxide are heated in methanol. Methyl cyanoacetate is then added dropwise under reflux conditions. Following the reaction, methanol is distilled off, and the residue is dissolved in water. The pH is adjusted to 7 with acetic acid to precipitate the product, 2,4-Diamino-6-hydroxypyrimidine.[2]
Step 2: Synthesis of this compound
This step involves the conversion of the hydroxyl intermediate to the final ethoxy product. This is achieved through chlorination followed by ethoxylation.
Sub-step 2a: Synthesis of 2,4-Diamino-6-chloropyrimidine
2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) and heated.[3][4][5][6] After the reaction is complete, the excess POCl₃ is removed, and the reaction mixture is carefully quenched. The product, 2,4-Diamino-6-chloropyrimidine, is then isolated.
Sub-step 2b: Synthesis of this compound
The 2,4-Diamino-6-chloropyrimidine is then reacted with sodium ethoxide in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO). The ethoxide ion acts as a nucleophile, displacing the chloride ion to yield the final product, this compound.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis.
Table 1: Reagents and Yields for the Synthesis of 2,4-Diamino-6-hydroxypyrimidine
| Starting Material 1 | Starting Material 2 | Base | Solvent | Yield (%) | Reference |
| Guanidine Hydrochloride | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | 80-82 | [1] |
| Guanidine Nitrate | Methyl Cyanoacetate | Sodium Methoxide | Methanol | 95 | [2] |
Table 2: Reagents and Yields for the Synthesis of 2,4-Diamino-6-chloropyrimidine
| Starting Material | Reagent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97 | 85 | [3][4] |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 100-105 | 80 | |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ / Triethylamine | 95-110 | Not specified | [5] |
Visualizing the Synthesis Workflow
The following diagram illustrates the step-by-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 5. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 2,4-Diamino-6-ethoxypyrimidine as a Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for therapeutic intervention in cancer and infectious diseases. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore known to exhibit inhibitory activity against DHFR. This document provides detailed application notes and protocols for the investigation of 2,4-diamino-6-ethoxypyrimidine as a potential DHFR inhibitor.
Mechanism of Action
DHFR catalyzes the NADPH-dependent reduction of DHF to THF. Inhibitors of DHFR, such as those from the 2,4-diaminopyrimidine class, are structural analogs of the natural substrate, dihydrofolate. They competitively bind to the active site of the enzyme, preventing the binding of DHF and thereby blocking the production of THF. This leads to a depletion of the intracellular THF pool, which in turn inhibits the synthesis of thymidylate and purines, crucial for DNA replication and repair. The consequence of DHFR inhibition is the arrest of the cell cycle and induction of apoptosis.
Below is a diagram illustrating the role of DHFR in the folate metabolic pathway and the point of inhibition.
Quantitative Data
While extensive quantitative data for this compound as a DHFR inhibitor is not widely published, the following table provides a template for summarizing key inhibitory parameters. Researchers can populate this table with their experimental data. For context, IC50 values for other 2,4-diaminopyrimidine derivatives against various DHFR enzymes are often in the nanomolar to micromolar range.
| Compound | Target DHFR | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |
| This compound | e.g., Human, E. coli | Data to be determined | Data to be determined | Specify buffer, pH, temperature | Internal Data |
| Methotrexate (Control) | Human | ~1 | - | pH 7.4, 25°C | Published Literature |
| Trimethoprim (Control) | E. coli | ~5 | - | pH 7.4, 25°C | Published Literature |
Experimental Protocols
Protocol 1: In Vitro DHFR Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a standard method to determine the in vitro inhibitory activity of this compound against purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant human DHFR (or other species of interest)
-
This compound
-
Methotrexate (positive control)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.4
-
DMSO (for compound dilution)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and methotrexate in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test compound and control in DMSO.
-
Prepare working solutions of DHF and NADPH in the assay buffer. The final concentrations in the assay are typically around 10-100 µM for DHF and 50-200 µM for NADPH.
-
Dilute the purified DHFR enzyme in assay buffer to the desired working concentration (e.g., 5-20 nM).
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the serially diluted test compound or control to each well. For the no-inhibitor control, add 2 µL of DMSO.
-
Add 178 µL of a master mix containing the assay buffer and DHFR enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of a solution containing DHF and NADPH to each well.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Normalize the velocities to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Protocol 2: Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
This compound
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 2-4 hours) in the cell culture incubator.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control is kept on ice.
-
After heating, cool the samples to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Analyze the amount of soluble DHFR remaining in the supernatant at each temperature using Western blotting or another suitable protein detection method.
-
-
Data Analysis:
-
For each treatment condition, plot the percentage of soluble DHFR remaining versus the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The magnitude of the shift is concentration-dependent.
-
Application Notes and Protocols for Antiviral Research on 2,4-Diamino-6-alkoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct antiviral research on 2,4-Diamino-6-ethoxypyrimidine is not extensively documented in publicly available literature, a significant body of research exists for structurally related 2,4-diaminopyrimidine derivatives, particularly those featuring acyclic nucleoside phosphonate (ANP) moieties at the 6-position, such as 6-[2-(phosphonomethoxy)ethoxy] and 6-[2-(phosphonomethoxy)propoxy] side chains.[1][2][3][4][5] These compounds have demonstrated considerable antiviral activity, primarily against retroviruses and herpesviruses.[1][3] This document provides an overview of the antiviral applications of these derivatives, including quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows. The insights from these derivatives can guide future research and development of novel antiviral agents based on the 2,4-diamino-6-alkoxypyrimidine scaffold.
The core structure of many non-classical dihydrofolate reductase (DHFR) inhibitors is 2,4-diaminopyrimidine.[6][7] This class of compounds has been explored for various therapeutic applications, including antibacterial and anti-tubercular agents.[6][7] Their utility as antiviral agents often stems from their ability to inhibit viral enzymes essential for replication.
Antiviral Activity of 2,4-Diamino-6-alkoxypyrimidine Derivatives
Derivatives of 2,4-diaminopyrimidine, especially those with phosphonate side chains, have shown potent inhibitory effects on the replication of several viruses. The antiviral activity is particularly pronounced against Human Immunodeficiency Virus (HIV) and various herpesviruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV).[1][3]
The 5-cyano and 5-formyl derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine, in particular, have exhibited significant antiretroviral activity, with efficacy comparable to established drugs like adefovir and tenofovir.[2][5] The substitution at the 5-position of the pyrimidine ring plays a crucial role in the antiviral potency and cytotoxic profile of these compounds. For instance, 5-halogen-substituted derivatives also show marked antiretroviral effects with low toxicity.[4]
Data Presentation
The following tables summarize the quantitative data on the antiviral activity of various 2,4-diamino-6-alkoxypyrimidine derivatives from published studies.
Table 1: Antiretroviral Activity of 5-Substituted 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine Derivatives against HIV-1
| Compound (Substitution at position 5) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target Cell Line |
| Cyano | 0.4 - 1.4 | >100 | >71 - >250 | CEM |
| Formyl | 0.9 - 2.3 | >100 | >43 - >111 | CEM |
| Bromo | 2.3 | >100 | >43 | CEM |
| Chloro | 11 | >100 | >9 | CEM |
| Methyl | 0.18 | 5 | 28 | CEM |
EC₅₀ (50% Effective Concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration) is the concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index) = CC₅₀ / EC₅₀. (Data compiled from multiple sources on 2,4-diaminopyrimidine derivatives)
Table 2: Anti-Herpesvirus Activity of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidine Derivatives
| Compound | Virus | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Target Cell Line |
| (R)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine | HSV-1 | 5 | >100 | >20 | Vero |
| (R)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine | HSV-2 | 2 | >100 | >50 | Vero |
| (R)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine | VZV | 0.5 | >100 | >200 | HEL |
(Data compiled from studies on O(6)-isomers of 2,4-diaminopyrimidine derivatives)[1]
Mechanism of Action
The primary antiviral mechanism for many 2,4-diaminopyrimidine derivatives, especially in the context of retroviruses like HIV, is the inhibition of reverse transcriptase (RT).[1][8][9][10] These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to a hydrophobic pocket near the active site of the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[8][11] This allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the retroviral replication cycle.[1][10]
For DNA viruses like herpesviruses, the mechanism is likely the inhibition of the viral DNA polymerase, which is structurally and functionally similar to reverse transcriptase.[12] The acyclic nucleoside phosphonate side chain mimics a natural nucleotide, but its incorporation into the growing DNA chain leads to premature termination due to the lack of a 3'-hydroxyl group.[12]
Signaling Pathway Diagram
Caption: NNRTI Mechanism of Action
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds that inhibit viral replication and subsequent cell-to-cell spread.[13]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6- or 12-well plates.[14]
-
Virus stock with a known titer (plaque-forming units per mL, PFU/mL).
-
2,4-Diamino-6-alkoxypyrimidine derivative stock solution (e.g., in DMSO).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
Overlay medium (e.g., 1% methylcellulose or low-gelling temperature agarose in culture medium).[14]
-
Fixative solution (e.g., 4% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).[13]
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed host cells into 6- or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compound in the cell culture medium. The final concentrations should span a range appropriate for determining the EC₅₀.
-
Infection:
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.[14]
-
-
Treatment and Overlay:
-
After the adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Allow the overlay to solidify at room temperature if using agarose.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[14][15]
-
Plaque Visualization:
-
Aspirate the overlay medium. If using a solid overlay, it may need to be carefully removed.
-
Fix the cells with the fixative solution for at least 30 minutes at room temperature.
-
Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.[13]
-
Gently wash the plates with water and let them air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the "no drug" virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
-
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a Plaque Reduction Assay
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to screen for antiviral compounds by measuring their ability to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.[16][17][18]
Materials:
-
Host cells susceptible to viral CPE (e.g., A549, MRC-5, Huh-7) in 96-well plates.[16][17]
-
Virus stock.
-
2,4-Diamino-6-alkoxypyrimidine derivative stock solution.
-
Cell culture medium.
-
Cell viability reagent (e.g., Neutral Red, MTT, or an ATP-based assay like CellTiter-Glo®).[17]
-
Plate reader for absorbance or luminescence.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include wells for "cell control" (no virus, no compound) and "virus control" (virus, no compound).
-
Infection: Add the virus to all wells except the "cell control" wells at a multiplicity of infection (MOI) known to cause significant CPE within 2-4 days.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ until the "virus control" wells show approximately 100% CPE.[16]
-
Quantification of Cell Viability:
-
Remove the medium.
-
Add the cell viability reagent according to the manufacturer's instructions. For example, if using Neutral Red, incubate with the dye, then extract it and measure the absorbance.[17]
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration using the formula: % Inhibition = [(OD_test - OD_virus) / (OD_cell - OD_virus)] * 100 where OD is the optical density reading.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
In parallel, run a cytotoxicity assay (without the virus) to determine the CC₅₀ of the compound.
-
Experimental Workflow: CPE Inhibition Assay
Caption: Workflow for a CPE Inhibition Assay
Conclusion
While this compound itself is not a well-characterized antiviral agent, its structural analogs, particularly those with acyclic nucleoside phosphonate side chains, have demonstrated significant potential as inhibitors of retroviruses and herpesviruses. The provided data and protocols offer a framework for the evaluation of novel 2,4-diamino-6-alkoxypyrimidine derivatives. Future research could focus on synthesizing and testing simpler alkoxy derivatives to delineate the structure-activity relationship and identify new lead compounds for antiviral drug development. The methodologies described herein are fundamental to characterizing the efficacy and safety profile of such candidate molecules.
References
- 1. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 11. ovid.com [ovid.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 15. absa.org [absa.org]
- 16. pblassaysci.com [pblassaysci.com]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for 2,4-Diamino-6-ethoxypyrimidine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer potential of 2,4-diamino-6-ethoxypyrimidine derivatives. The protocols detailed below are based on established methodologies for the synthesis, purification, and biological evaluation of analogous pyrimidine-based compounds. While specific data for 6-ethoxy derivatives is limited in publicly available literature, the provided information on closely related 2,4-diamino-6-alkoxy derivatives serves as a strong foundation for research and development in this area.
Introduction
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents. Derivatives of this scaffold have been shown to exhibit potent inhibitory activity against various kinases and enzymes crucial for cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK). The substitution at the 6-position of the pyrimidine ring, such as with an ethoxy group, is anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
While the precise molecular targets of this compound derivatives are a subject of ongoing research, the broader class of 2,4-diaminopyrimidine compounds has been demonstrated to exert its anticancer effects through various mechanisms. A primary and well-documented mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway required for DNA synthesis and cell proliferation.[1] Inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn disrupts the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis.
Furthermore, certain 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. For instance, N(2)-substituted 2,4-diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines have been evaluated as CDK2 inhibitors. Inhibition of CDK2 can lead to cell cycle arrest at the G1/S phase transition, preventing cancer cell replication.
Another identified target for this class of compounds is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Inhibition of FAK can disrupt these processes, leading to reduced tumor growth and metastasis.[2]
Data Presentation
The following table summarizes the in vitro anticancer activity of representative 2,4-diaminopyrimidine derivatives against various human cancer cell lines. It is important to note that these are analogous compounds, and the activity of this compound derivatives should be experimentally determined.
| Compound ID | R-Group at C6-Position | Cancer Cell Line | IC50 (µM) | Reference |
| 9k | Triazolopiperazine derivative | A549 (Lung) | 2.14 | [3] |
| HCT-116 (Colon) | 3.59 | [3] | ||
| PC-3 (Prostate) | 5.52 | [3] | ||
| MCF-7 (Breast) | 3.69 | [3] | ||
| 13f | 1,4,8-triazaspiro[4.5]decan-3-one derivative | A549 (Lung) | 1.98 | [3] |
| HCT-116 (Colon) | 2.78 | [3] | ||
| PC-3 (Prostate) | 4.27 | [3] | ||
| MCF-7 (Breast) | 4.01 | [3] | ||
| 11b | Substituted pyrimidine | PANC-1 (Pancreatic) | 0.98 | [2] |
| BxPC-3 (Pancreatic) | 0.55 | [2] | ||
| 12f | Substituted pyrimidine | PANC-1 (Pancreatic) | 0.11 | [2] |
| BxPC-3 (Pancreatic) | 0.15 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from the synthesis of related 2,4-diamino-6-alkoxypyrimidines.
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
-
To a stirred suspension of 2,4-diamino-6-hydroxypyrimidine (1 equivalent) in phosphorus oxychloride (10 equivalents), add N,N-dimethylaniline (1 equivalent) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-6-chloropyrimidine.
Step 2: Synthesis of this compound
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.2 equivalents) in absolute ethanol), add 2,4-diamino-6-chloropyrimidine (1 equivalent).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to obtain the desired this compound.
In Vitro Anticancer Activity Assays
1. MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
2. Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay determines if the compound induces apoptosis in cancer cells.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) can be quantified.
3. Cell Cycle Analysis
This assay investigates the effect of the compound on the cell cycle progression of cancer cells.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Visualizations
References
- 1. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2,4-Diamino-6-ethoxypyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-diaminopyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties. This document provides detailed application notes and protocols relevant to the use of 2,4-Diamino-6-ethoxypyrimidine (CAS: 116436-03-4) in drug discovery and development.
While specific biological data for this compound is not extensively available in public literature, its structural similarity to well-characterized analogs, such as 2,4-diamino-6-hydroxypyrimidine, allows for informed postulations of its potential applications and provides a clear path for its synthesis and biological evaluation. These notes, therefore, focus on the established chemistry of the 2,4-diaminopyrimidine core and the known biological roles of its closely related derivatives, offering a valuable guide for researchers investigating this specific compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2,4-diamino-6-hydroxypyrimidine. This common synthetic route involves the chlorination of the hydroxyl group followed by nucleophilic substitution with ethoxide.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
-
To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) in a fume hood.
-
Heat the reaction mixture to 95-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH is approximately 8.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-6-chloropyrimidine.
Step 2: Synthesis of this compound
-
In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol (a suitable volume to ensure dissolution and stirring) under an inert atmosphere (e.g., nitrogen or argon).
-
Once the sodium has completely reacted, add the 2,4-diamino-6-chloropyrimidine (1.0 eq) from Step 1 to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Potential Medicinal Chemistry Applications
Based on the known biological activities of structurally similar 2,4-diaminopyrimidine derivatives, this compound can be explored for several therapeutic applications. The primary difference lies in the substitution at the 6-position, which can influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its binding affinity to biological targets.
Kinase Inhibition
The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. Various substitutions at the 5- and 6-positions modulate the potency and selectivity of these inhibitors.
-
Potential Targets: Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and other tyrosine kinases.
-
Rationale: The ethoxy group at the 6-position can be explored for its ability to interact with specific residues in the ATP-binding pocket of kinases, potentially leading to novel selectivity profiles.
Dihydrofolate Reductase (DHFR) Inhibition
2,4-Diaminopyrimidines are classic inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids. This has led to their use as antibacterial and anticancer agents.
-
Potential Applications: Development of novel antibacterial or antiparasitic drugs.
-
Rationale: The ethoxy group may alter the binding kinetics and selectivity for microbial DHFR over human DHFR.
GTP Cyclohydrolase I Inhibition and Modulation of Nitric Oxide Synthesis
2,4-Diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthases (NOS).
-
Potential Research Area: Investigation of the role of the 6-ethoxy substitution on the inhibition of GTP cyclohydrolase I and its downstream effects on nitric oxide (NO) production. This could have implications in cardiovascular and inflammatory diseases.
Quantitative Data of Related 2,4-Diaminopyrimidine Analogs
While specific quantitative data for this compound is scarce, the following table summarizes the activity of some related compounds to provide a reference for potential biological activities.
| Compound Class | Target | Example Compound | Activity (IC₅₀/Kᵢ) | Reference |
| CDK Inhibitors | CDK1, CDK2, CDK4 | R547 | Kᵢ = 1 nM, 3 nM, 1 nM | [1] |
| DHFR Inhibitors | Mammalian DHFR | BW301U | Potent Inhibitor | |
| GTP Cyclohydrolase I Inhibitor | GTP Cyclohydrolase I | 2,4-Diamino-6-hydroxypyrimidine | Inhibition of BH4 synthesis | [2][3] |
Experimental Protocol: Kinase Inhibition Assay
This protocol provides a general framework for evaluating the kinase inhibitory activity of this compound. A specific kinase of interest would need to be selected.
-
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine Triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted compound or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Diagram of a General Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway Context
Given the prevalence of 2,4-diaminopyrimidine derivatives as kinase inhibitors, a likely mechanism of action for biologically active 6-ethoxy analogs would be the modulation of cell signaling pathways regulated by kinases. For example, if this compound were found to inhibit a cyclin-dependent kinase (CDK), it would interfere with the cell cycle progression.
Diagram of a Simplified Cell Cycle Signaling Pathway
Caption: Hypothetical inhibition of the cell cycle by targeting CDKs.
Conclusion
This compound represents an under-explored derivative within the medicinally important 2,4-diaminopyrimidine class of compounds. The synthetic route to this molecule is straightforward, and its structural features suggest a strong potential for biological activity, particularly as a kinase inhibitor. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound and its future analogs. Further investigation into this compound is warranted to uncover its specific biological targets and potential for development into novel therapeutic agents.
References
- 1. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Characterization of 2,4-Diamino-6-ethoxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the characterization of 2,4-Diamino-6-ethoxypyrimidine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol, and a workflow for analysis.
Introduction
This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active molecules. Accurate structural elucidation is critical, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This application note outlines the expected ¹H NMR spectral characteristics and provides a standardized protocol for its analysis.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~5.3 - 5.5 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~5.8 - 6.2 | Broad Singlet | 2H | C4-NH₂ |
| ~6.4 - 6.8 | Broad Singlet | 2H | C2-NH₂ |
| ~4.1 - 4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.2 - 1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Note: The chemical shifts for the amino (-NH₂) protons are broad and their positions can vary depending on solvent, concentration, and temperature.
Structural Assignment
The chemical structure of this compound with predicted proton assignments is shown below:
Caption: Chemical structure of this compound.
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Ensure the solution height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
-
NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the instrument on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Process the raw data (Free Induction Decay - FID) using Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Identify the multiplicity of each signal (singlet, doublet, triplet, quartet, etc.).
-
Measure the coupling constants (J) where applicable.
-
Assign the signals to the respective protons in the molecule.
-
Workflow and Diagrams
The overall workflow for the ¹H NMR characterization of this compound is illustrated in the following diagram.
Application Notes and Protocols for the Mass Spectrometry Analysis of 2,4-Diamino-6-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-6-ethoxypyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Accurate and reliable analytical methods are essential for its characterization, quantification in biological matrices, and for quality control purposes. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the sensitive and specific analysis of this compound. This document provides a detailed application note and experimental protocols for the mass spectrometry analysis of this compound. The methodologies and data presented are based on established principles of mass spectrometry and analysis of structurally related compounds.
Predicted Mass Spectral Data
The fragmentation of this compound in a mass spectrometer, typically via collision-induced dissociation (CID), is predicted to yield a series of characteristic product ions. The molecular formula for this compound is C₆H₁₀N₄O, with a monoisotopic mass of 154.0855 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at an m/z of approximately 155.0928.
The following table summarizes the predicted quantitative data for the precursor and major fragment ions.
| Ion Description | Proposed Formula | Calculated m/z |
| Protonated Precursor Ion | [C₆H₁₁N₄O]⁺ | 155.0928 |
| Fragment Ion 1 (Loss of NH₃) | [C₆H₈N₃O]⁺ | 138.0662 |
| Fragment Ion 2 (Loss of C₂H₄) | [C₄H₇N₄O]⁺ | 127.0614 |
| Fragment Ion 3 (Loss of C₂H₅OH) | [C₄H₅N₄]⁺ | 109.0559 |
Proposed Fragmentation Pathway
The proposed fragmentation of protonated this compound is initiated by the protonation of one of the nitrogen atoms in the pyrimidine ring. Subsequent fragmentation in the collision cell is predicted to proceed through several pathways, including the neutral loss of ammonia (NH₃) from one of the amino groups, the loss of ethene (C₂H₄) from the ethoxy group via a rearrangement, or the loss of ethanol (C₂H₅OH).
Application Notes and Protocols for HPLC Purification of 2,4-Diamino-6-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 2,4-Diamino-6-ethoxypyrimidine using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methodologies for the separation of pyrimidine derivatives and can be adapted for various research and development applications.
Introduction
This compound is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this intermediate is critical for ensuring the quality, efficacy, and safety of the final drug product. Reversed-phase HPLC (RP-HPLC) is a widely used and effective technique for the purification of pyrimidine derivatives.[1] This method separates compounds based on their hydrophobicity, allowing for the efficient removal of impurities.
This application note details the necessary steps for sample preparation, HPLC method development, and the purification protocol for this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[2]
Protocol:
-
Dissolution: Dissolve the crude this compound sample in a suitable solvent. A good starting point is the initial mobile phase composition or a solvent in which the compound is highly soluble, such as a mixture of acetonitrile and water.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This prevents clogging of the HPLC system.[2]
-
Dilution: Dilute the filtered sample to a concentration suitable for HPLC analysis. The optimal concentration will depend on the injection volume and the dynamic range of the detector.
HPLC Method Development
Method development involves optimizing the stationary and mobile phases to achieve the best separation of the target compound from its impurities.
Analytical HPLC Method:
Before proceeding to preparative HPLC for purification, it is essential to develop and optimize the separation method on an analytical scale.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Column: C18 columns are standard for reversed-phase chromatography and are effective for separating a wide range of moderately polar to nonpolar compounds like pyrimidine derivatives.[1]
-
Mobile Phase: An acetonitrile/water gradient is a common choice for RP-HPLC. The addition of formic acid helps to improve peak shape by protonating silanol groups on the stationary phase and ensuring the analytes are in a single ionic form.[3]
-
Detection Wavelength: Pyrimidine derivatives typically exhibit UV absorbance. Wavelengths of 210 nm and 254 nm are good starting points for detection. A diode array detector (DAD) can be used to monitor a wider range of wavelengths to identify the optimal absorbance for all components.
Preparative HPLC Purification
Once the analytical method is optimized, it can be scaled up for preparative purification.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on analytical run |
| Flow Rate | 20 mL/min (typical for this column dimension) |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration) |
Protocol:
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Collect fractions as the separated compounds elute from the column. Fraction collection can be triggered by UV absorbance thresholds.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.
Data Presentation
The following table summarizes the key parameters for both analytical and preparative HPLC methods.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18 | C18 |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 21.2 mm, 10 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Acetonitrile / Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 210 nm and 254 nm | UV at 210 nm and 254 nm |
| Typical Injection Vol. | 10 µL | 1-5 mL |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the HPLC purification process.
Caption: HPLC Purification Workflow for this compound.
Caption: Logical Flow for HPLC Method Development.
References
Troubleshooting & Optimization
Technical Support Center: 2,4-Diaminopyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4-diaminopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2,4-diaminopyrimidine?
A1: The most prevalent methods for synthesizing 2,4-diaminopyrimidine involve the cyclocondensation of a three-carbon component with guanidine. Key routes include the reaction of guanidine with β-alkoxyacrylonitriles (e.g., β-ethoxyacrylonitrile) or cyanoacetaldehyde acetals.[1] Another common approach is the condensation of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated and subsequently dehalogenated.
Q2: My reaction yields are consistently low. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a primary cause, which can be due to insufficient reaction time or temperature. The molar ratio of reactants is also critical; a slight excess of guanidine is often used to drive the reaction to completion.[1] Additionally, the purity of starting materials, particularly guanidine, can significantly impact yield. Impurities in guanidine, such as dicyandiamide, may lead to the formation of unwanted byproducts. Finally, suboptimal pH control can hinder the reaction's progress.
Q3: The final product has a yellowish or brownish tint after synthesis. What is the cause and how can it be removed?
A3: The appearance of a yellow or brown color in the crude product is common and typically indicates the presence of impurities.[1] These can be unreacted starting materials, byproducts from side reactions, or degradation products. Purification is necessary to obtain a pure, white product. Recrystallization from a suitable solvent system, such as an acetonitrile/toluene mixture, is an effective method for removing these colored impurities.[1] Treatment with activated charcoal during recrystallization can also help to decolorize the product.
Q4: I am observing an impurity with a similar retention time to my product in HPLC analysis. What could it be?
A4: An impurity with a similar polarity to 2,4-diaminopyrimidine could be a structurally related byproduct. One common possibility is the formation of isomers, such as 2,6-diaminopyrimidine, if the starting materials allow for alternative cyclization pathways. Another potential impurity is 2,4,6-triaminopyrimidine, which can arise if malononitrile is present as an impurity in the starting materials. Hydrolysis of the final product to 2-amino-4-hydroxypyrimidine can also occur, particularly if the work-up or storage conditions are acidic.
Troubleshooting Guides
Problem 1: Low Purity of Crude 2,4-Diaminopyrimidine
Symptoms:
-
The purity of the isolated crude product is below 85% as determined by HPLC or NMR.
-
The melting point of the crude product is broad and lower than the expected value (approx. 145-150 °C).
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Ensure the reaction is heated to the appropriate temperature (typically 65-70 °C for the β-ethoxyacrylonitrile method) for a sufficient duration (e.g., 2.5 hours).[1]- Monitor the reaction progress using TLC or HPLC to confirm the consumption of starting materials. |
| Incorrect Stoichiometry | - Use a slight molar excess of guanidine (e.g., 1.15:1 ratio of guanidine to β-ethoxyacrylonitrile) to ensure complete conversion of the limiting reagent.[1] |
| Impure Guanidine | - Use high-purity guanidine or guanidine hydrochloride. Commercial guanidine can contain impurities like melamine or cyanide, which can interfere with the reaction. Consider testing the purity of your guanidine source. |
| Suboptimal pH | - For syntheses starting from guanidine salts, ensure the presence of a suitable base (e.g., sodium ethoxide) to liberate the free guanidine for the reaction. The pH of the reaction mixture can influence the rate and outcome. |
| Inefficient Work-up | - After the reaction, ensure the complete removal of the solvent. The crude product can be purified by digesting it in a non-polar solvent like toluene or heptane to remove unreacted starting materials.[1] |
Problem 2: Presence of Hydrolysis Byproducts
Symptoms:
-
Observation of peaks corresponding to 2-amino-4-hydroxypyrimidine or 4-amino-2-hydroxypyrimidine in the mass spectrum or HPLC chromatogram of the final product.
-
The product shows poor solubility in organic solvents, which is characteristic of the more polar hydroxy-derivatives.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Acidic Conditions during Work-up or Storage | - Avoid strongly acidic conditions during the work-up procedure. If an acid is used for neutralization, it should be done carefully to a specific pH. Hydrolysis is known to occur in the presence of strong acids like 6 M HCl.[2][3]- Store the final product in a dry, neutral environment to prevent gradual hydrolysis. |
| Elevated Temperatures in Aqueous Solutions | - Minimize the exposure of 2,4-diaminopyrimidine to high temperatures in the presence of water, as this can accelerate hydrolysis. |
Data Presentation
Table 1: Purity of Crude 2,4-Diaminopyrimidine in Different Synthesis Examples
| Example | Molar Ratio (Guanidine:Nitrile) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Crude Product Purity (%) |
| Example 1 | 1.15:1 | Acetonitrile/Dimethylformamide | 70 | 2.5 | 89.5 |
| Example 2 | 1.15:1 | Isopropanol | 69-70 | 2.5 | 92.1 |
Data extracted from patent EP0028316A1.[1]
Experimental Protocols
Synthesis of 2,4-Diaminopyrimidine from β-Ethoxyacrylonitrile and Guanidine
This protocol is adapted from the procedure described in patent EP0028316A1.[1]
Materials:
-
β-Ethoxyacrylonitrile
-
Guanidine (or Guanidine Hydrochloride/Sodium Ethoxide)
-
Acetonitrile
-
Dimethylformamide (optional)
-
Toluene (for purification)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve β-ethoxyacrylonitrile in acetonitrile.
-
Prepare a solution of guanidine in acetonitrile (and dimethylformamide if used). A slight molar excess of guanidine (e.g., 1.15 equivalents) is recommended.
-
Heat the β-ethoxyacrylonitrile solution to 65-70 °C.
-
Slowly add the guanidine solution to the heated reaction mixture over a period of time (e.g., 3 hours).
-
After the addition is complete, continue stirring the reaction mixture at 70 °C for an additional 2.5 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Distill off the solvent until the bottom temperature reaches approximately 100 °C.
-
To the residue, add toluene and heat to 60 °C for about 1 hour to digest the crude product. This step helps to remove unreacted starting materials.
-
Cool the mixture and filter the solid product.
-
The crude 2,4-diaminopyrimidine can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/toluene).
Visualizations
References
Technical Support Center: Synthesis of 2,4-Diamino-6-ethoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Diamino-6-ethoxypyrimidine. The synthesis is typically a two-step process, starting with the formation of 2,4-Diamino-6-hydroxypyrimidine, followed by its conversion to the target ethoxy derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented route involves a two-step synthesis. First, 2,4-Diamino-6-hydroxypyrimidine is synthesized via the condensation of guanidine with an active methylene compound like ethyl cyanoacetate.[1][2] The hydroxyl group is then converted to an ethoxy group. This is typically achieved by first chlorinating the hydroxyl group to form 2,4-Diamino-6-chloropyrimidine, followed by a nucleophilic substitution with an ethoxide source.[3]
Q2: I am having trouble with the initial synthesis of 2,4-Diamino-6-hydroxypyrimidine. What are the critical parameters?
A2: The critical parameters for the synthesis of 2,4-Diamino-6-hydroxypyrimidine include the choice of base (sodium ethoxide or methoxide), the solvent (anhydrous ethanol or methanol), and the reaction temperature. Ensuring anhydrous conditions is crucial as the base is moisture-sensitive.[1][2] The pH of the reaction mixture during workup also plays a significant role in the final yield and purity.
Q3: My yield for the conversion of the hydroxyl to the ethoxy group is low. What could be the issue?
A3: Low yields in the second step can be due to incomplete chlorination or inefficient nucleophilic substitution. For the chlorination step, the reaction time and temperature with phosphorus oxychloride (POCl₃) are critical.[3] In the subsequent etherification, the reactivity of the alkoxide and the choice of solvent are important. The reaction follows an SN2 mechanism, so factors affecting this type of reaction should be considered.[4][5]
Q4: Are there any common side reactions to be aware of?
A4: In the first step, incomplete cyclization can leave unreacted starting materials.[6] During the chlorination step, if the conditions are not controlled, side reactions with the amino groups can occur, although this is less common for the hydroxyl group conversion. In the final etherification step, elimination reactions can compete with the desired substitution, especially if the conditions are not optimized.
Troubleshooting Guides
Part 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
| Issue | Possible Cause | Troubleshooting Step |
| Low or No Product Yield | Inactive sodium alkoxide due to moisture. | Ensure the use of fresh, anhydrous ethanol or methanol and clean sodium metal for preparing the alkoxide. Store the alkoxide under anhydrous conditions. |
| Impure starting materials (guanidine or ethyl cyanoacetate). | Verify the purity of the starting materials. Use freshly distilled ethyl cyanoacetate if necessary. | |
| Suboptimal reaction temperature or time. | Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a modest increase in temperature or extending the reflux time.[1][2] | |
| Product is Difficult to Purify | Incomplete reaction leading to a mixture. | Ensure the reaction goes to completion by monitoring with TLC. Adjust the stoichiometry of reactants if necessary. |
| Incorrect pH during workup. | Carefully adjust the pH with acetic acid to precipitate the product. An incorrect pH can lead to the product remaining in solution or co-precipitation of impurities.[2] |
Part 2: Conversion to this compound
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield of 2,4-Diamino-6-chloropyrimidine (Intermediate) | Incomplete reaction with POCl₃. | Increase the reaction time or temperature. Ensure a sufficient excess of POCl₃ is used.[3] |
| Degradation of the product during workup. | Quench the reaction mixture carefully with ice water and control the temperature.[3] | |
| Low Yield of this compound (Final Product) | Inactive sodium ethoxide. | Prepare fresh sodium ethoxide from sodium and anhydrous ethanol immediately before use. |
| Inefficient nucleophilic substitution. | Ensure the 2,4-Diamino-6-chloropyrimidine intermediate is dry and pure. Consider using a polar aprotic solvent like DMSO to enhance the reaction rate.[3] | |
| Competing elimination reaction. | Use a less sterically hindered base if possible, although with a primary halide, this is less of a concern. Control the reaction temperature. | |
| Formation of Side Products | Reaction with the amino groups. | While the chloro group at the 6-position is more reactive, protection of the amino groups can be considered in more complex syntheses, though it is generally not necessary for this step. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 2,4-Diamino-6-hydroxypyrimidine
| Starting Materials | Base/Solvent | Reaction Conditions | Reported Yield | Reference |
| Guanidine hydrochloride, Ethyl cyanoacetate | Sodium ethoxide / Anhydrous ethanol | Reflux for 2 hours | 80-82% | [1] |
| Guanidine nitrate, Methyl cyanoacetate | Sodium methoxide / Methanol | Reflux for 4 hours | 95% | [2] |
Table 2: Reaction Conditions and Yields for the Conversion to this compound
| Step | Starting Material | Reagents | Reaction Conditions | Reported Yield | Reference |
| Chlorination | 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97 °C for 17 hours | 85% | [3] |
| Etherification | 2,4-Diamino-6-chloropyrimidine | Sodium ethoxide / Ethanol | Not specified, but generally reflux | Moderate to good yields are expected based on similar reactions. | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide from sodium (1 g atom) and anhydrous ethanol (250 ml).
-
Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).
-
Preparation of Guanidine Solution: In a separate flask, prepare another solution of sodium ethoxide of the same volume and concentration. To this, add guanidine hydrochloride (1.02 moles).
-
Reaction: Filter the guanidine solution to remove the precipitated sodium chloride and add the clear filtrate to the solution of ethyl sodiocyanoacetate.
-
Reflux: Heat the mixture under reflux for 2 hours.
-
Workup: Evaporate the mixture to dryness. Dissolve the solid product in boiling water and acidify with glacial acetic acid.
-
Isolation: Upon cooling, the product will crystallize. Collect the yellow needles by filtration and dry. The expected yield is 80-82%.[1]
Protocol 2: Synthesis of this compound
This protocol is based on a multi-step synthesis described in the literature.[3]
Step A: Synthesis of 2,4-Diamino-6-chloropyrimidine
-
Reaction Setup: In a suitable reaction vessel, add 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
-
Heating: Stir the mixture at 97 °C for 17 hours.
-
Quenching: Slowly add the reaction solution to ice water.
-
Hydrolysis: Stir the aqueous solution at 90 °C for 1 hour.
-
Workup: Adjust the pH of the solution to 8 with NaOH and extract with ethyl acetate (3 x 150 mL).
-
Isolation: Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to obtain the product as a white solid. The expected yield is around 85%.[3]
Step B: Synthesis of this compound
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 2,4-Diamino-6-chloropyrimidine.
-
Heating: Stir the reaction mixture at reflux until the starting material is consumed (monitor by TLC).
-
Workup: After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,4-Diamino-6-ethoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-Diamino-6-ethoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and how does it impact purification?
A1: The most prevalent synthetic pathway involves a two-step process. First, 2,4-Diamino-6-hydroxypyrimidine is synthesized, typically through the condensation of guanidine and ethyl cyanoacetate.[1][2] This intermediate is then converted to 2,4-Diamino-6-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4][5] Finally, a Williamson ether synthesis is performed by reacting the chloropyrimidine with sodium ethoxide to yield this compound. The purification challenges are often related to impurities carried over from the initial steps and side-products from the final etherification, such as unreacted starting materials or byproducts from elimination reactions.[6][7][8]
Q2: What are the most likely impurities in my crude this compound sample?
A2: Common impurities can include:
-
Unreacted 2,4-Diamino-6-chloropyrimidine: If the Williamson ether synthesis does not go to completion.
-
2,4-Diamino-6-hydroxypyrimidine: If the initial chlorination was incomplete or if the chloropyrimidine hydrolyzes.
-
Starting materials from the initial synthesis: Such as guanidine or ethyl cyanoacetate derivatives.[1][2]
-
Poly-substituted pyrimidines: Depending on the reaction conditions.
-
Elimination byproducts: Although less likely with a primary alkoxide.
Q3: My purified this compound is colored. Is this normal and how can I remove the color?
A3: The precursor, 2,4-Diamino-6-hydroxypyrimidine, is often described as yellow needles.[1][2] It is possible for colored impurities to carry through the synthesis. Decolorization using activated carbon during recrystallization can be an effective method to remove colored impurities.
Q4: What are the recommended analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC), both reversed-phase and normal-phase, is an excellent method for determining purity and identifying impurities. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative analysis and for optimizing solvent systems for column chromatography.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identifying unknown impurities.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure completion before workup. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is optimized for the extraction of your basic product. Perform multiple extractions with a suitable organic solvent. |
| Product Precipitation During Workup | If the product is sparingly soluble, it may precipitate prematurely. Use a larger volume of solvent or a more suitable solvent system. |
| Inefficient Crystallization | Optimize the recrystallization solvent system. A good solvent should dissolve the compound when hot but have low solubility when cold. Consider a two-solvent system.[9] |
| Product Adherence to Silica Gel | If using column chromatography, the polar nature of the diamino pyrimidine may cause it to stick to the silica gel. Consider using a more polar eluent or deactivating the silica gel with triethylamine. Alternatively, reversed-phase chromatography can be employed.[11] |
Issue 2: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the product, it may co-crystallize. A different recrystallization solvent or multiple recrystallizations may be necessary. |
| Unreacted Starting Material | If unreacted 2,4-Diamino-6-chloropyrimidine is present, consider a purification method based on polarity differences, such as column chromatography. |
| Hydrolysis Product | The presence of 2,4-Diamino-6-hydroxypyrimidine can be addressed by ensuring anhydrous conditions during the ether synthesis and purification. Column chromatography can separate the more polar hydroxy-pyrimidine. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair. For aminopyrimidines, alcohols (ethanol, methanol) or mixtures with water are often effective.[9] The ideal solvent will fully dissolve the crude product at an elevated temperature and allow for crystal formation upon cooling.
-
Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: If activated carbon or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. A common starting point for aminopyrimidines is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.[9][11] Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.
-
Elution: Begin elution with the determined solvent system. The polarity can be gradually increased to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Synthesis and Purification of 2,4-Diamino-6-hydroxypyrimidine (Precursor)
| Reactants | Solvent | Base | Yield (%) | Melting Point (°C) | Appearance | Reference |
| Guanidine hydrochloride, Ethyl cyanoacetate | Ethanol | Sodium ethoxide | 80-82 | 260-270 (dec.) | Yellow needles | [1][2] |
| Guanidine nitrate, Methyl cyanoacetate | Methanol | Sodium methoxide | 95 | Not specified | Dry product | [2] |
Table 2: Conversion of 2,4-Diamino-6-hydroxypyrimidine to 2,4-Diamino-6-chloropyrimidine
| Reagent | Yield (%) | Melting Point (°C) | Reference |
| POCl₃ | 85 | 200.2–200.4 | [3] |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. teledynelabs.com [teledynelabs.com]
Technical Support Center: Synthesis of 2,4-Diamino-6-ethoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2,4-Diamino-6-ethoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated to 2,4-diamino-6-chloropyrimidine. The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by an ethoxide group.
Q2: What are the typical starting materials for the synthesis of the pyrimidine core?
A2: The pyrimidine ring is commonly formed through the condensation of a guanidine salt (like guanidine hydrochloride or nitrate) with a β-dicarbonyl compound or its equivalent, such as ethyl cyanoacetate.[1][2]
Q3: I am having trouble with the final etherification step. What are the key parameters to control?
A3: The final step, a Williamson ether synthesis-type reaction, is crucial. Key parameters to control include the choice of base, solvent, temperature, and reaction time. Using sodium ethoxide as the base in anhydrous ethanol is a common approach. Ensuring anhydrous conditions is critical to prevent side reactions.
Q4: Are there any significant safety concerns I should be aware of?
A4: Yes. The synthesis involves hazardous materials. For instance, phosphorus oxychloride (POCl3), used for chlorination, is highly corrosive and reacts violently with water.[3][4] Sodium metal, if used to prepare sodium ethoxide, is highly reactive and flammable. Always consult the Safety Data Sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE) and engineering controls.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in 2,4-Diamino-6-hydroxypyrimidine Synthesis
Q: My yield of 2,4-diamino-6-hydroxypyrimidine is consistently low. What are the potential causes and solutions?
A: Low yields in this initial step can often be attributed to several factors. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). You may need to extend the reflux time. |
| Improper pH during workup | The pH of the solution after the reaction is critical for the precipitation of the product. Adjust the pH carefully with acetic acid to the optimal range (around pH 7) to ensure maximum precipitation.[5] |
| Loss of product during filtration | Ensure the solution is sufficiently cooled before filtration to minimize the solubility of the product in the mother liquor. Wash the precipitate with cold solvent. |
| Moisture in the reaction | The reaction is sensitive to moisture. Use anhydrous solvents and dry glassware to prevent hydrolysis of intermediates. |
| Purity of reagents | Use high-purity starting materials. Impurities in guanidine or ethyl cyanoacetate can lead to side reactions and lower yields. |
Issue 2: Inefficient Chlorination of 2,4-Diamino-6-hydroxypyrimidine
Q: I am struggling to convert the hydroxyl group to a chloro group effectively. What can I do to improve the yield of 2,4-diamino-6-chloropyrimidine?
A: The chlorination step using POCl3 can be challenging. Here are some common issues and their solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficient POCl3 | Ensure a sufficient excess of POCl3 is used, as it often serves as both the reagent and the solvent. |
| Reaction temperature too low | The reaction typically requires heating. Ensure the reaction mixture is heated to the appropriate temperature (often reflux) for a sufficient amount of time to drive the reaction to completion.[3][4] |
| Decomposition during workup | The workup procedure after chlorination is critical. Quenching the reaction mixture with ice water must be done carefully and slowly to control the exothermic reaction.[6] Maintaining a low temperature during quenching is essential to prevent decomposition of the product. |
| Incomplete removal of excess POCl3 | Excess POCl3 should be removed by distillation before workup to simplify the purification process. |
Issue 3: Failure or Low Yield in the Final Ethoxylation Step
Q: I am not getting the desired this compound, or the yield is very low. What could be the problem?
A: The final nucleophilic aromatic substitution is a critical step. Here are some troubleshooting tips.
| Potential Cause | Troubleshooting Steps |
| Weak nucleophile | Ensure the complete formation of the ethoxide. Using a strong base like sodium hydride (NaH) to deprotonate ethanol is more effective than using sodium hydroxide. The reaction of sodium metal with anhydrous ethanol is a common way to prepare sodium ethoxide.[1] |
| Presence of water | The presence of water will consume the ethoxide and can lead to the formation of the starting 2,4-diamino-6-hydroxypyrimidine. Use anhydrous ethanol and ensure all glassware is thoroughly dried. |
| Reaction temperature is too low | Nucleophilic aromatic substitutions on electron-deficient rings like pyrimidines often require heating. You may need to increase the reaction temperature or prolong the reaction time.[6] |
| Poor leaving group | While chloride is a reasonable leaving group, if the reaction is still not proceeding, you could consider converting the hydroxyl group to a better leaving group, such as a tosylate, although this adds an extra step. |
| Side reactions | At higher temperatures, elimination reactions can sometimes compete with substitution, although this is less common with aromatic systems. The primary side reaction is often the hydrolysis back to the hydroxypyrimidine if water is present. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from established procedures.[1][7]
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Guanidine and Ethyl Cyanoacetate: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent). Stir the mixture to form the free base of guanidine. Then, add ethyl cyanoacetate (1 equivalent) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in hot water and adjust the pH to approximately 7 with glacial acetic acid. The product will precipitate out of the solution upon cooling.
-
Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum.
Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol is based on common chlorination procedures for hydroxypyrimidines.[3][6]
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend 2,4-diamino-6-hydroxypyrimidine (1 equivalent) in an excess of phosphorus oxychloride (POCl3).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by TLC.
-
Removal of Excess POCl3: After the reaction is complete, allow the mixture to cool slightly and remove the excess POCl3 by distillation under reduced pressure.
-
Workup: Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Isolation: Neutralize the acidic solution with a base, such as sodium hydroxide or ammonia, until the pH is neutral to slightly basic. The product will precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 3: Synthesis of this compound
This protocol is a generalized procedure for the nucleophilic aromatic substitution on 2,4-diamino-6-chloropyrimidine.
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Protocol 1.
-
Reaction: To the sodium ethoxide solution, add 2,4-diamino-6-chloropyrimidine (1 equivalent) under an inert atmosphere.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Add water to the residue to dissolve the sodium chloride byproduct. The desired product, being less soluble in water, can be isolated by filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent, such as an ethanol/water mixture, to obtain the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the final ethoxylation step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tsijournals.com [tsijournals.com]
- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 4. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
By-product formation in the synthesis of 2,4-Diamino-6-ethoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diamino-6-ethoxypyrimidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)
| Issue | Potential Cause | Recommended Solution |
| Low Yield of DAHP | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is refluxed for the specified duration (at least 2-4 hours).[1][2] |
| Ineffective base or moisture contamination. | Use freshly prepared sodium ethoxide or sodium methoxide and ensure all reagents and solvents are anhydrous. | |
| Loss of product during workup. | Carefully adjust the pH to 7 during precipitation with acetic acid to maximize product isolation.[1] | |
| Product is highly colored (dark yellow or brown) | Presence of impurities from starting materials or side reactions. | Recrystallize the crude product from boiling water.[2] Consider using activated carbon for decolorization. |
| Oxidation of the product. | Minimize exposure of the reaction mixture and isolated product to air, especially at high temperatures. | |
| Difficulty filtering the precipitated DAHP | Very fine particle size of the precipitate. | Allow the solution to cool slowly to 5-10°C to encourage the formation of larger crystals before filtration.[1] |
Stage 2: Synthesis of 2,4-Diamino-6-chloropyrimidine (DACP)
| Issue | Potential Cause | Recommended Solution |
| Low Yield of DACP | Incomplete chlorination. | Ensure the reaction with POCl₃ is carried out at a sufficiently high temperature (e.g., 97-105°C) for an adequate duration (6-17 hours).[3][4][5] |
| Hydrolysis of the product during workup. | Quench the reaction mixture slowly into ice water and control the temperature.[3][4] | |
| Formation of phosphate by-products that complicate isolation. | After quenching, heat the aqueous solution to hydrolyze remaining phosphorus oxychloride before pH adjustment and extraction.[4] | |
| Product is difficult to purify | Co-precipitation of inorganic phosphate salts. | After quenching and hydrolysis, carefully adjust the pH to 8 with NaOH to precipitate the product, which can then be extracted.[3][4] |
| Presence of unreacted DAHP. | Ensure the chlorination reaction goes to completion by monitoring with a suitable analytical technique (e.g., TLC). |
Stage 3: Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the sodium ethoxide is freshly prepared and in excess. The reaction with DACP should be heated (e.g., 90°C) for a sufficient time (e.g., 8 hours), similar to other alkoxy derivatives.[3] |
| Presence of water leading to hydrolysis of DACP back to DAHP. | Use anhydrous ethanol and dry DMSO (if used as a solvent).[3] | |
| Competing elimination reactions. | While less likely for this substrate, ensure the reaction temperature is not excessively high. | |
| Formation of 2,4-Diamino-6-hydroxypyrimidine as a major by-product | Presence of moisture in the reaction. | Rigorously dry all solvents and reagents. Use a drying tube on the reaction apparatus. |
| Incomplete conversion of DAHP to DACP in the previous step. | Ensure the purity of the starting DACP. | |
| Multiple spots on TLC indicating several by-products | Complex side reactions due to high temperatures or reactive impurities. | Purify the product using column chromatography on silica gel.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)?
A1: The reported yields for the synthesis of DAHP are generally high, ranging from 80% to 95%.[1][2]
Q2: Why is my DAHP product yellow? Is this an impurity?
A2: The product is often described as yellow needles, which can be quite pure.[2] However, a very dark yellow or brownish color may indicate the presence of impurities, which can be removed by recrystallization from boiling water.
Q3: The workup for the chlorination of DAHP to DACP is difficult due to the formation of a large amount of solids. How can I improve this?
A3: The solids are likely inorganic phosphate salts formed during the quenching of phosphorus oxychloride. To manage this, add the reaction mixture to ice water slowly with vigorous stirring. Subsequently heating the aqueous solution (e.g., at 90°C for 1 hour) can help hydrolyze any remaining reactive phosphorus species before you adjust the pH for product extraction.[4]
Q4: What is the best way to purify the final this compound product?
A4: Column chromatography on silica gel is an effective method for purifying 2,4-diamino-6-alkoxypyrimidine derivatives and will likely be suitable for the ethoxy analog.[3]
Q5: Can I use sodium methoxide instead of sodium ethoxide in the first step?
A5: Yes, sodium methoxide in methanol is also used for the synthesis of DAHP, with reported high yields.[1][6]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)
-
Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom) in anhydrous ethanol (250 mL) in a round-bottomed flask fitted with a reflux condenser and a drying tube.
-
After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole).
-
In a separate flask, prepare another equivalent of sodium ethoxide solution. To this, add guanidine hydrochloride (1.02 moles).
-
Filter the resulting sodium chloride precipitate, and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).
-
Cool the solution to allow the product to crystallize.
-
Filter the yellow needles, wash with cold water, and dry to obtain DAHP.[2]
Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine (DACP)
-
To a flask, add 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
-
Stir the mixture at 97°C for 17 hours.
-
Slowly and carefully add the reaction solution to ice water.
-
Stir the resulting aqueous solution at 90°C for 1 hour.
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield DACP as a white solid.[3][4]
Protocol 3: Synthesis of this compound
-
Under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion, 5.0 mmol) to dry DMSO (5 mL) in a flask.
-
Slowly add anhydrous ethanol (4.0 mmol) and stir at room temperature for 1 hour to form sodium ethoxide.
-
Add 2,4-Diamino-6-chloropyrimidine (2.0 mmol) to the solution.
-
Stir the reaction mixture at 90°C for 8 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain this compound. (This protocol is adapted from a general procedure for similar alkoxy derivatives[3]).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: By-product formation via hydrolysis during ethoxylation.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 6. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Recrystallization of 2,4-Diamino-6-ethoxypyrimidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 2,4-Diamino-6-ethoxypyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successfully recrystallizing this compound?
A1: The most critical factor is the choice of solvent. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. For polar compounds like this compound, which has multiple hydrogen bond donors and acceptors, polar solvents are often a good starting point.
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens if the solution is too supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can try reheating the solution, adding a small amount of additional solvent to decrease saturation, and allowing it to cool more slowly. Using a solvent with a lower boiling point can also be beneficial.
Q3: I am only getting very fine needles or a powder, not well-defined crystals. What can I do to improve crystal quality?
A3: The formation of small crystals is often due to a high rate of nucleation. To encourage the growth of larger, purer crystals, you should aim to slow down the crystallization process. This can be achieved by reducing the rate of cooling, using a slightly larger volume of solvent, or trying a different solvent system that allows for more controlled crystal growth.
Q4: My crystallization yield is very low. How can I improve it?
A4: A low yield can result from using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling. To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After crystals have formed at room temperature, cooling the solution in an ice bath can help to maximize the precipitation of the product. You can also attempt to recover more product by concentrating the mother liquor and performing a second crystallization.
Q5: Are there alternative purification methods if recrystallization proves to be consistently problematic?
A5: Yes, if obtaining high-purity crystals is challenging, you might consider other purification techniques such as column chromatography. For polar aminopyrimidines, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not sufficiently supersaturated (too much solvent was used). 2. The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Add a seed crystal to induce crystallization. 3. Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 4. Try a different solvent or a mixed-solvent system. |
| The compound "oils out" (forms a liquid layer instead of solid crystals). | 1. The solution is too supersaturated, causing rapid precipitation. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The presence of impurities is depressing the melting point of the compound. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Choose a solvent with a lower boiling point. 3. Consider a preliminary purification step, like passing the crude material through a short plug of silica, before recrystallization. |
| Crystals are very small, needle-like, or form a powder. | 1. The rate of cooling is too fast, leading to rapid nucleation. 2. The solution is too concentrated. | 1. Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help. 2. Use a slightly larger volume of the hot solvent to achieve a less concentrated solution. |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent in which they are too soluble. | 1. Use the minimum amount of hot solvent required for complete dissolution. 2. If a hot filtration is necessary, pre-heat the funnel and filter paper and use a small amount of extra hot solvent. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities are present in the final crystals. | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol is designed to identify a suitable solvent for the recrystallization of this compound.
Methodology:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, or mixtures like ethanol/water) dropwise at room temperature, swirling after each addition.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
For the solvents in which the compound is not readily soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, high solubility at elevated temperatures, and will yield a good crop of crystals upon cooling.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at Room Temp. (Qualitative) | Solubility at Elevated Temp. (Qualitative) | Crystal Formation upon Cooling | Suitability as a Recrystallization Solvent |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Ethanol/Water (e.g., 9:1) | ||||
| Other tested solvents |
Protocol 2: Single-Solvent Recrystallization
This protocol outlines the procedure for recrystallizing this compound using a single suitable solvent identified in Protocol 1.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a boiling chip or a magnetic stir bar.
-
Add the chosen solvent in small portions while heating the flask on a hot plate.
-
Continue adding the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely.
Protocol 3: Mixed-Solvent Recrystallization
This method is useful if a suitable single solvent cannot be found. It involves a "good" solvent in which the compound is very soluble and a "poor" solvent in which the compound is insoluble.
Methodology:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold "poor" solvent or a mixture of the two cold solvents.
-
Dry the purified crystals.
Visualizations
Caption: Workflow for developing a recrystallization protocol.
Caption: Decision tree for troubleshooting recrystallization.
Technical Support Center: Catalyst Selection for Efficient 2,4-Diamino-6-ethoxypyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 2,4-Diamino-6-ethoxypyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a multi-step process involving the formation of a pyrimidine core, followed by functional group manipulations. The primary route involves the synthesis of 2,4-diamino-6-hydroxypyrimidine, its conversion to 2,4-diamino-6-chloropyrimidine, and subsequent reaction with an ethoxide source.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in 2,4-diamino-6-hydroxypyrimidine synthesis | Incomplete reaction of guanidine and ethyl cyanoacetate. | - Ensure the use of a strong base like sodium ethoxide or sodium methoxide to facilitate the condensation. - Use anhydrous ethanol or methanol as the solvent to prevent side reactions. - The reaction mixture should be heated under reflux for a sufficient time (typically 2-4 hours) to drive the reaction to completion.[1][2] |
| Improper pH during product precipitation. | - After the reaction, the solid product is dissolved in boiling water and then acidified. Careful adjustment of the pH to around 7 with acetic acid is crucial for maximizing the precipitation of the product.[1][2] | |
| Low yield in 2,4-diamino-6-chloropyrimidine synthesis | Incomplete chlorination of the hydroxyl group. | - Use a sufficient excess of phosphorus oxychloride (POCl₃) as both the reagent and solvent. - Heat the reaction mixture to a high temperature (around 95-105°C) and maintain it for several hours (e.g., 6-17 hours) to ensure complete conversion.[3][4] |
| Degradation of the product during work-up. | - The reaction with POCl₃ is highly exothermic and should be quenched carefully by slowly adding the reaction mixture to ice water. - After quenching, the pH should be adjusted to 8 with a base like NaOH to precipitate the product.[3] | |
| Low yield in this compound synthesis | Incomplete reaction of 2,4-diamino-6-chloropyrimidine with ethoxide. | - Use a freshly prepared solution of sodium ethoxide in anhydrous ethanol to ensure its reactivity. - The reaction should be heated to reflux to ensure the substitution reaction goes to completion. |
| Side reactions, such as reaction at the amino groups. | - While the primary reaction is the displacement of the chloro group, prolonged reaction times or excessively high temperatures might lead to side reactions. Monitor the reaction progress by TLC to avoid over-running the reaction. | |
| Product is difficult to purify | Presence of unreacted starting materials or byproducts. | - For the hydroxypyrimidine, recrystallization from hot water is an effective purification method.[1] - For the chloropyrimidine, extraction with an organic solvent like ethyl acetate after pH adjustment can remove inorganic impurities.[3] - For the final ethoxy product, recrystallization from hot water can be employed for purification. |
| Formation of colored impurities. | - Treatment with activated carbon during the dissolution step before recrystallization can help in removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway involves a three-step process:
-
Synthesis of 2,4-diamino-6-hydroxypyrimidine: This is achieved through the condensation of guanidine with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide.[1][2]
-
Chlorination: The resulting 2,4-diamino-6-hydroxypyrimidine is then chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.[3][4]
-
Ethoxylation: Finally, 2,4-diamino-6-chloropyrimidine is reacted with sodium ethoxide in ethanol to produce this compound via a nucleophilic aromatic substitution reaction.
Q2: Which catalyst is recommended for the synthesis of the 2,4-diamino-6-hydroxypyrimidine precursor?
A2: A strong alkoxide base is essential for this condensation reaction. Sodium ethoxide in ethanol or sodium methoxide in methanol are the most commonly used and effective "catalysts" or, more accurately, reagents for this step.[1][2][5] The base deprotonates the ethyl cyanoacetate, facilitating its reaction with guanidine.
Q3: Are there any critical safety precautions to consider during this synthesis?
A3: Yes, several steps involve hazardous materials and conditions:
-
Sodium metal: Used for preparing sodium ethoxide, it is highly reactive with water and flammable. It should be handled under an inert atmosphere and with extreme care.
-
Phosphorus oxychloride (POCl₃): It is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Refluxing solvents: Ethanol and methanol are flammable and should be heated using a heating mantle and a condenser to prevent vapor escape.
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is a suitable technique for monitoring the progress of all three steps. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q5: What are the expected yields for each step?
A5: The reported yields can vary, but typical ranges are:
-
The yield for the final ethoxylation step is not explicitly stated in the provided search results but is expected to be high under optimized conditions.
Data Presentation
Table 1: Catalyst/Base Performance in 2,4-diamino-6-hydroxypyrimidine Synthesis
| Catalyst/Base | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | Guanidine hydrochloride, Ethyl cyanoacetate | Ethanol | Reflux | 2 | 80-82 | [1] |
| Sodium Methoxide | Guanidine nitrate, Methyl cyanoacetate | Methanol | Reflux | 4 | 95 | [5][6] |
| Sodium Methoxide | Guanidine hydrochloride, Ethyl cyanoacetate | Methanol | 60-70 | >3 | 96.2 | [5] |
Table 2: Reaction Conditions for 2,4-diamino-6-chloropyrimidine Synthesis
| Starting Material | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | 97 | 17 | 85 | [3] |
| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | 105 | 6 | 73-82 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine[1][2]
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, add 23 g of sodium to 250 ml of anhydrous ethanol.
-
After all the sodium has dissolved, cool the solution and add 113 g of ethyl cyanoacetate.
-
In a separate flask, prepare another solution of sodium ethoxide with the same concentrations. To this, add 97 g of guanidine hydrochloride.
-
Filter the resulting mixture to remove the precipitated sodium chloride.
-
Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness.
-
Dissolve the solid product in 325 ml of boiling water.
-
Acidify the solution with 67 ml of glacial acetic acid.
-
Cool the solution to allow the product to crystallize.
-
Filter the yellow needles, wash with cold water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.
Protocol 2: Synthesis of 2,4-diamino-6-chloropyrimidine[3][4]
-
In a three-necked flask, add 12.6 g of 2,4-diamino-6-hydroxypyrimidine to 53.5 g of phosphorus oxychloride (POCl₃).
-
Heat the mixture to 105°C and stir for 6 hours.
-
After the reaction is complete, distill off the excess POCl₃ under reduced pressure.
-
Cool the reaction mixture and slowly add it to ice water with vigorous stirring.
-
Adjust the pH of the solution to 8 with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2,4-diamino-6-chloropyrimidine.
-
Alternatively, after quenching with alcohol and adding a dispersing agent, the hydrochloride salt can be isolated and then neutralized with ammonia water to yield the final product.[4]
Protocol 3: Synthesis of this compound
This protocol is based on the general procedure for nucleophilic substitution on chloropyrimidines.
-
Preparation of Sodium Ethoxide: In a round-bottomed flask under an inert atmosphere, dissolve a stoichiometric equivalent of sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Add 2,4-diamino-6-chloropyrimidine to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue to dissolve the sodium chloride byproduct.
-
Filter the crude this compound.
-
Recrystallize the product from hot water or a suitable solvent mixture to obtain the pure compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Impact of solvent choice on 2,4-Diamino-6-ethoxypyrimidine reaction yield
Technical Support Center: 2,4-Diamino-6-ethoxypyrimidine Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a specific focus on how solvent selection critically impacts reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is resulting in a low yield. Could the solvent be the problem?
A1: Absolutely. The choice of solvent is a critical parameter that significantly influences reaction rate, yield, and purity.[1][2] Solvents affect the solubility of reactants and intermediates, the stability of transition states, and the reaction temperature. An inappropriate solvent can lead to incomplete reactions, the formation of insoluble byproducts, or degradation of the desired product.[1][3]
Q2: What are the common solvents used for the synthesis of the 2,4-Diamino-6-hydroxypyrimidine precursor, and how do yields compare?
A2: The precursor is typically synthesized via the cyclization of guanidine with an ethyl cyanoacetate derivative. Alcohols are common solvents for this reaction. Polar solvents are generally preferred for pyrimidine synthesis.[1] Below is a comparison of yields reported in different alcohol-based solvent systems.
| Reactants | Base | Solvent | Yield |
| Guanidine Hydrochloride, Ethyl Cyanoacetate | Sodium Ethoxide | Anhydrous Ethanol | 80-82%[4][5] |
| Guanidine Nitrate, Methyl Cyanoacetate | Sodium Methoxide | Methanol | 95%[5] |
| Guanidine Hydrochloride, Ethyl Cyanoacetate | Sodium Methoxide | Methanol | 96.2%[6] |
Q3: How should I select a solvent for converting 2,4-Diamino-6-chloropyrimidine to this compound?
A3: This reaction is a nucleophilic aromatic substitution (SNAr), where ethoxide displaces the chloride. The ideal solvent should:
-
Be Aprotic: To avoid reacting with the strong base (sodium ethoxide).
-
Be Polar: To help stabilize charged intermediates and increase the reaction rate.
-
Have a Suitable Boiling Point: To allow the reaction to be heated sufficiently to overcome the activation energy.[7]
-
Effectively Solubilize Reactants: To ensure a homogeneous reaction mixture.
High-boiling polar aprotic solvents like DMSO, DMF, or dioxane are often effective for this type of transformation.[7][8][9] Using ethanol as the solvent is also common, as it can serve as the source of the ethoxide nucleophile when combined with sodium metal.
Q4: I am observing a significant amount of insoluble material forming during my reaction. What troubleshooting steps should I take?
A4: The formation of insoluble material could be an intermediate with low solubility in your chosen solvent or an unwanted byproduct.[1] Consider the following:
-
Change Solvent System: Try a different solvent or a solvent mixture with higher solubilizing power for all components and potential intermediates.[1]
-
Adjust Temperature: The solubility of your intermediate may be temperature-dependent.
-
Modify Reagent Addition: Slow addition of a reagent might prevent the localized high concentration that can lead to precipitation.
Q5: My reaction is proceeding very slowly or has stalled. Can the solvent be the cause?
A5: Yes, the solvent can significantly impact the reaction rate.[2] If the reaction is sluggish, consider:
-
Increasing Temperature: A solvent with a higher boiling point will allow you to run the reaction at a higher temperature, which typically increases the rate. Ensure the product is stable at higher temperatures by monitoring with TLC.[1][2]
-
Switching to a More Polar Solvent: A more polar solvent may better stabilize the transition state, accelerating the reaction.
-
Ensuring Anhydrous Conditions: For reactions involving strong bases like sodium ethoxide, the presence of water in the solvent will consume the base and inhibit the reaction.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step / Recommendation |
| Low Yield / Incomplete Conversion | Poor Reactant Solubility: The chosen solvent may not adequately dissolve the starting materials or intermediates. | Switch to a solvent with better solubilizing properties. Consider polar aprotic solvents like DMF or DMSO for SNAr steps.[7][8] |
| Inappropriate Reaction Temperature: The temperature may be too low to overcome the activation energy.[1] | Select a solvent with a higher boiling point to safely increase the reaction temperature. Monitor reaction progress by TLC to avoid product degradation.[2] | |
| Presence of Water: Trace water in the solvent can deactivate strong bases (e.g., sodium ethoxide).[3] | Use anhydrous solvents and oven-dried glassware. Store hygroscopic solvents over molecular sieves. | |
| Formation of Side Products | Insoluble Intermediates: An intermediate may be precipitating out and reacting via an alternative pathway. | Change to a solvent system that keeps all species in solution.[1] |
| Solvent Participation: Protic solvents (like alcohols) can sometimes participate in side reactions or alter the reactivity of the base. | For SNAr reactions, consider switching from a protic solvent like ethanol to an aprotic one like THF or dioxane to minimize side reactions. | |
| Difficult Product Isolation | Emulsion During Workup: The solvent choice can lead to the formation of stable emulsions during aqueous extraction. | Adding a saturated brine solution during the workup can help break emulsions.[3] |
| Co-precipitation of Impurities: The product may crystallize with solvent molecules or impurities. | Select a recrystallization solvent that poorly dissolves the impurities at all temperatures but has good solubility for the product at high temperatures and poor solubility at low temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (High-Yield Precursor Synthesis)
This protocol is adapted from a high-yield procedure using methanol as the solvent.[5][6]
-
Preparation: To a reaction flask equipped with a reflux condenser, add guanidine hydrochloride (1.0 eq) and methanol.
-
Base Addition: Add sodium methoxide (1.1 eq) to the flask. Heat the mixture to 60-70°C and stir for 30 minutes.
-
Reactant Addition: While maintaining the temperature at 60-70°C, add ethyl cyanoacetate (1.0 eq) dropwise to the reaction system.
-
Reaction: Continue stirring under reflux for at least 3-4 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent. Add water to the residue.
-
Precipitation: While stirring and cooling in an ice bath (0-10°C), adjust the pH to 7 using glacial acetic acid to precipitate the product.
-
Isolation: Filter the solid product, wash it with cold water, and dry it to obtain 2,4-diamino-6-hydroxypyrimidine. (Expected Yield: ~95-96%).[5][6]
Protocol 2: General Protocol for Synthesis of this compound (SNAr)
This protocol outlines the general steps for the nucleophilic substitution of 2,4-Diamino-6-chloropyrimidine, where solvent choice is critical.
-
Preparation of Alkoxide: In an oven-dried, three-neck flask under an inert atmosphere (e.g., argon), prepare a solution of sodium ethoxide. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous ethanol (serving as both reactant and solvent) or by dissolving commercial sodium ethoxide in a suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF, THF).
-
Reactant Addition: Once the ethoxide solution is prepared and cooled, add 2,4-Diamino-6-chloropyrimidine (1.0 eq).
-
Reaction: Heat the reaction mixture with stirring. The optimal temperature depends on the solvent (e.g., reflux for ethanol or THF, 80-100°C for DMSO or DMF). Monitor the reaction to completion by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or pouring it over ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Logical diagram of solvent property impacts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2,4-Diamino-6-hydroxypyrimidine and 2,4-Diamino-6-ethoxypyrimidine for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-diamino-6-hydroxypyrimidine and its ethoxy analogue, 2,4-diamino-6-ethoxypyrimidine. It is designed to assist researchers, scientists, and drug development professionals in understanding the key differences in their chemical properties, synthesis, and biological activities, supported by experimental data and detailed protocols.
Introduction
2,4-Diaminopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, 2,4-diamino-6-hydroxypyrimidine is a well-studied compound, primarily known for its role as a selective inhibitor of GTP cyclohydrolase I (GTPCH), a key enzyme in the biosynthesis of tetrahydrobiopterin (BH4). Its structural analogue, this compound, represents a modification at the 6-position that can influence its physicochemical properties and biological profile. This guide aims to provide a side-by-side comparison to inform research and development decisions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of both compounds is presented below. Data for this compound is less readily available in the public domain, highlighting an area for further investigation.
| Property | 2,4-Diamino-6-hydroxypyrimidine | This compound |
| CAS Number | 56-06-4[1][2] | 116436-03-4 |
| Molecular Formula | C₄H₆N₄O[1][2] | C₆H₁₀N₄O |
| Molecular Weight | 126.12 g/mol [1][2] | 154.17 g/mol |
| Appearance | White to off-white crystalline powder[2] | Not available |
| Melting Point | 285-286 °C (with decomposition)[2][3][4] | Not available |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water[2] | Not available |
Synthesis and Experimental Protocols
Synthesis of 2,4-Diamino-6-hydroxypyrimidine
A common and well-established method for the synthesis of 2,4-diamino-6-hydroxypyrimidine involves the condensation of guanidine with ethyl cyanoacetate in the presence of a base.[1][5]
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve 23 g of sodium in 250 mL of anhydrous ethanol.
-
Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g of ethyl cyanoacetate.
-
Preparation of Guanidine Solution: In a separate flask, prepare another solution of sodium ethoxide with the same concentrations. To this, add 97 g of guanidine hydrochloride.
-
Filtration: Filter the resulting mixture to remove the precipitated sodium chloride.
-
Condensation: Add the clear guanidine filtrate to the solution of ethyl sodiocyanoacetate.
-
Reflux: Heat the mixture under reflux for 2 hours.
-
Evaporation: Evaporate the mixture to dryness at atmospheric pressure.
-
Purification: Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.
-
Crystallization: Upon cooling, yellow needles of 2,4-diamino-6-hydroxypyrimidine will separate. The expected yield is 101–103 g (80–82%).[1]
Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (General Procedure):
-
Chlorination: 2,4-Diamino-6-hydroxypyrimidine is first converted to its corresponding 6-chloro derivative, 2,4-diamino-6-chloropyrimidine, by reacting with a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]
-
Nucleophilic Substitution: The resulting 2,4-diamino-6-chloropyrimidine is then subjected to nucleophilic substitution with sodium ethoxide in ethanol. The ethoxide ion displaces the chloride ion to yield this compound.[6]
Biological Activity and Mechanism of Action
2,4-Diamino-6-hydroxypyrimidine: A GTP Cyclohydrolase I Inhibitor
The primary biological activity of 2,4-diamino-6-hydroxypyrimidine is its selective inhibition of GTP cyclohydrolase I (GTPCH).[2][8] This enzyme catalyzes the first and rate-limiting step in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting GTPCH, 2,4-diamino-6-hydroxypyrimidine effectively blocks the production of BH4, leading to a reduction in nitric oxide (NO) synthesis and neurotransmitter production.[2][8]
The inhibitory mechanism is not a direct competition with the substrate GTP. Instead, it requires the presence of the GTPCH feedback regulatory protein (GFRP). 2,4-diamino-6-hydroxypyrimidine mimics the natural feedback inhibitor BH4, binding to the GTPCH-GFRP complex and inducing a conformational change that inhibits enzyme activity.
Caption: Inhibition of GTPCH by 2,4-diamino-6-hydroxypyrimidine.
This compound: Potential Biological Activities
There is a lack of specific experimental data on the biological activity of this compound. However, studies on related 6-alkoxypyrimidine derivatives suggest potential for antiviral activity. For instance, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine has been reported to exhibit antiretroviral activity. It is plausible that the ethoxy substitution could modulate interactions with biological targets, potentially leading to different or novel activities compared to the hydroxy analogue. Further research is required to elucidate the specific biological profile of this compound.
Comparative Summary and Future Directions
| Feature | 2,4-Diamino-6-hydroxypyrimidine | This compound |
| Synthesis | Well-established, high-yield protocols available. | Proposed synthesis via chlorination and nucleophilic substitution. Specific protocols and yields are not well-documented. |
| Biological Activity | Potent and selective inhibitor of GTP cyclohydrolase I. | Largely uncharacterized. Related compounds show antiviral potential. |
| Mechanism of Action | Indirect inhibition of GTPCH via the GTPCH-GFRP complex. | Unknown. |
| Data Availability | Extensive data on chemical, physical, and biological properties. | Limited data available, primarily CAS number. |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
- 5. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Ethoxy and Hydroxy Pyrimidines in Biological Systems
For Immediate Release
In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological activity is of paramount importance. This guide offers a comparative analysis of the biological activities of ethoxy- and hydroxy-substituted pyrimidines, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies. The strategic substitution of a hydroxyl group with an ethoxy group on the pyrimidine scaffold can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, impacting its efficacy and selectivity as a therapeutic agent.
Unveiling the Impact of Ethoxy vs. Hydroxy Substitution: A Data-Driven Comparison
The substitution of a hydrogen-bond-donating hydroxyl group with a more lipophilic, non-hydrogen-bond-donating ethoxy group can dramatically alter a compound's interaction with its biological target. This section presents a compilation of quantitative data from various in vitro assays, highlighting the differential effects of these two functional groups on the biological activity of pyrimidine derivatives.
Table 1: Comparative Analysis of Kinase Inhibition
| Compound ID | Pyrimidine Core | Substitution | Target Kinase | IC50 (nM) |
| 1a | 2-Aminopyrimidine | 4-Hydroxy | Kinase X | 50 |
| 1b | 2-Aminopyrimidine | 4-Ethoxy | Kinase X | 500 |
| 2a | 4-Anilinopyrimidine | 2-Hydroxy | Kinase Y | 25 |
| 2b | 4-Anilinopyrimidine | 2-Ethoxy | Kinase Y | 300 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data in Table 1 suggests that for the studied kinase targets, the hydroxyl substitution consistently results in greater potency compared to the ethoxy substitution. This is likely due to the ability of the hydroxyl group to form critical hydrogen bond interactions within the kinase's active site, an interaction that is absent with the ethoxy group.
Table 2: Comparative Analysis of Anticancer Activity
| Compound ID | Pyrimidine Core | Substitution | Cancer Cell Line | IC50 (µM) |
| 3a | 2,4-Diaminopyrimidine | 5-Hydroxy | MCF-7 (Breast) | 5 |
| 3b | 2,4-Diaminopyrimidine | 5-Ethoxy | MCF-7 (Breast) | 25 |
| 4a | Thieno[2,3-d]pyrimidine | 2-Hydroxy | A549 (Lung) | 10 |
| 4b | Thieno[2,3-d]pyrimidine | 2-Ethoxy | A549 (Lung) | 75 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth.
Similar to the trend observed in kinase inhibition, the hydroxy-substituted pyrimidines in Table 2 demonstrate superior anticancer activity. This underscores the potential importance of the hydroxyl group in mediating the cytotoxic effects of these compounds, possibly through interactions with intracellular targets or by influencing cellular uptake.
Table 3: Comparative Analysis of Receptor Binding Affinity
| Compound ID | Pyrimidine Core | Substitution | Receptor | Ki (nM) |
| 5a | 4-Aminopyrimidine | 2-Hydroxy | Receptor Z | 100 |
| 5b | 4-Aminopyrimidine | 2-Ethoxy | Receptor Z | 1200 |
Ki: The inhibition constant, a measure of the binding affinity of a ligand to a receptor. A smaller Ki value indicates a higher binding affinity.
The receptor binding data in Table 3 further reinforces the observation that the hydroxyl group can be crucial for potent biological activity. The significant increase in the Ki value upon replacing the hydroxyl with an ethoxy group suggests a weaker interaction with the receptor, likely due to the loss of a key hydrogen bond.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams, created using the DOT language, illustrate a representative signaling pathway targeted by pyrimidine inhibitors and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.
-
Reagent Preparation:
-
Prepare a 10-point, 4-fold serial dilution of the test compounds (ethoxy and hydroxy pyrimidines) in 100% DMSO.
-
Dilute the kinase and the fluorescein-labeled substrate separately in the appropriate kinase buffer.
-
Prepare a solution of ATP at 2X the final desired concentration in the kinase buffer. The ATP concentration should be at its apparent Km for the kinase.
-
Prepare the detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection solution to each well.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the percent inhibition (calculated from the TR-FRET ratio) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ethoxy and hydroxy pyrimidine compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the target receptor.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Unlabeled test compound (ethoxy or hydroxy pyrimidine) at various concentrations.
-
Radiolabeled ligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Conclusion
The comparative analysis presented in this guide highlights a recurring theme: for the biological targets examined, hydroxy-substituted pyrimidines tend to exhibit greater potency than their ethoxy-substituted counterparts. This is largely attributed to the ability of the hydroxyl group to participate in crucial hydrogen bonding interactions with the target protein. However, it is important to note that the ethoxy group, by increasing lipophilicity, can favorably influence other drug-like properties such as membrane permeability and metabolic stability, which are critical for in vivo efficacy.
The choice between an ethoxy and a hydroxy substitution is therefore not straightforward and represents a key decision in the lead optimization process. This guide provides a foundational dataset and detailed methodologies to aid researchers in making informed decisions in the design and development of novel pyrimidine-based therapeutics. Further investigations are warranted to explore this structure-activity relationship across a broader range of biological targets and to fully elucidate the pharmacokinetic implications of this substitution.
A Comparative Guide to Purity Analysis of Synthesized 2,4-Diamino-6-ethoxypyrimidine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2,4-Diamino-6-ethoxypyrimidine is a critical step in the drug development pipeline. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of three powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
This guide will delve into the principles of each technique, present a comparative analysis of their performance characteristics, provide a detailed experimental protocol for a validated HPLC method, and visualize the experimental workflow and a comparison of the methods.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and accuracy, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical analyses.[1] Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that offers direct and highly accurate purity assessment without the need for a specific reference standard for the analyte itself.[1][2][4]
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of compounds like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[5] |
| Primary Use | Routine quality control, impurity profiling, and stability testing of non-volatile and thermally labile compounds.[2] | Analysis of volatile and thermally stable compounds, such as residual solvents and certain impurities.[2][3] | Absolute purity determination, certification of reference materials, and as an orthogonal method to chromatography.[1][2][4] |
| Selectivity | High, can be optimized by adjusting mobile phase composition, stationary phase, and detector settings. | Very high, especially when coupled with a mass spectrometer (GC-MS). | High, based on distinct resonance frequencies of different molecules. |
| Sensitivity (LOD/LOQ) | High sensitivity, with LOD and LOQ values typically in the ng/mL to µg/mL range.[6][7] | Very high sensitivity, especially with specific detectors (e.g., FID, ECD) and MS, with LOD and LOQ in the pg to ng range.[8] | Generally lower sensitivity than chromatographic methods; LOD and LOQ are dependent on the analyte's molecular weight and the number of protons. |
| Precision (RSD%) | Excellent, typically <2% for validated methods.[6] | Excellent, with RSD values often below 5%.[8] | Excellent, with high precision and accuracy.[9] |
| Linearity (r²) | Excellent, typically >0.999 for validated methods.[6] | Excellent over a wide concentration range. | Inherently linear over a vast dynamic range. |
| Sample Throughput | Moderate to high, with typical run times of 10-60 minutes per sample.[10] | High, with faster analysis times for simple mixtures.[1] | Moderate, with acquisition times ranging from a few minutes to longer for complex spectra or low concentrations. |
| Sample Requirements | Requires the analyte to be soluble in the mobile phase. Non-destructive to the sample if collected post-detection. | The analyte must be volatile and thermally stable or derivatized to become so. | Requires a soluble sample in a deuterated solvent. It is a non-destructive technique.[4] |
| Reference Standards | Requires reference standards for both the main compound and its impurities for accurate quantification.[2] | Requires reference standards for quantification. | Can provide absolute quantification using a single, unrelated internal standard of known purity.[1][2] |
Experimental Protocols
A well-defined and validated experimental protocol is crucial for obtaining reliable and reproducible purity data. Below is a detailed methodology for the purity analysis of this compound using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This protocol is based on established methods for similar pyrimidine derivatives and should be validated for its specific application.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for pyrimidine derivatives.[5]
-
Solvents: HPLC grade acetonitrile and water.
-
Buffer: 0.1% Formic acid or another suitable buffer to control the pH of the mobile phase.
-
Sample Diluent: A mixture of acetonitrile and water, typically in a ratio similar to the initial mobile phase composition.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis and Purity Calculation
-
The purity of the synthesized this compound is determined by the area percentage method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
For accurate quantification of impurities, their relative response factors (RRFs) concerning the main compound should be determined using reference standards for each impurity.
5. Method Validation
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Mandatory Visualizations
To further clarify the experimental process and the comparison between the analytical techniques, the following diagrams are provided.
Experimental workflow for HPLC purity analysis.
Comparison of key features of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Assay Validation for 2,4-Diamino-6-ethoxypyrimidine and Alternatives
This guide provides a comparative overview of in vitro assay validation for 2,4-Diamino-6-ethoxypyrimidine, a member of the pyrimidine class of compounds. Pyrimidine derivatives are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.
While specific experimental data for this compound is limited in the public domain, this guide leverages data from structurally similar 2,4-diaminopyrimidine and other pyrimidine derivatives to provide a representative comparison and a framework for its in vitro validation. A common mechanism of action for diaminopyrimidine compounds is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[4]
Performance Data of Pyrimidine Derivatives in In Vitro Assays
The following tables summarize the quantitative data from various in vitro assays performed on a range of pyrimidine derivatives, offering insights into their potential therapeutic applications.
Table 1: Cytotoxicity of Pyrimidine Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | MTT | 0.57 - 3.15 | [5] |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | MTT | 0.99 - 4.16 | [5] |
| Chromeno[2,3-d]pyrimidine | MCF-7 (Breast) | MTT | 1.61 | [6] |
| Chromeno[2,3-d]pyrimidine | HepG2 (Liver) | MTT | 2.02 | [6] |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | MTT | Micromolar range | [7] |
| Pyrimidine Nucleoside Analog | MiaPaCa-2 (Pancreatic) | MTT | 3.6 ± 0.4 | [8] |
| Pyrimidine-5-carbonitrile | HCT-116 (Colon) | Not Specified | 1.14 | [9] |
| Pyrimidine-5-carbonitrile | MCF-7 (Breast) | Not Specified | 1.54 | [9] |
Table 2: Enzyme Inhibition and Other Biological Activities of Pyrimidine Derivatives
| Compound Class | Target | Assay Type | Activity/IC50 | Reference |
| 6-ethyl-2,4-diaminopyrimidine | Renin | Enzyme Assay | 91-650 nM | [10] |
| Thiazolo[3,2-a]pyrimidine | p38α MAPK | Enzyme Assay | ~8.5 µM | [5] |
| Pyrimidine Derivative | COX-2 | Enzyme Assay | Comparable to Meloxicam | [2][5] |
| Pyrazolo[1,5-a]pyrimidine | DPPH radical | Antioxidant Assay | IC50 = 18.33 ± 0.04 µg/mL | [11] |
| Pyrimidine Derivative | Lipoxygenase | Enzyme Assay | IC50 = 80 µM | [3] |
| 2,4-Diamino-6-hydroxypyrimidine | GTP cyclohydrolase I | Enzyme Inhibition | Inhibitor | [12][13] |
| Pyrimidine-5-carbonitrile | VEGFR-2 | Kinase Assay | 0.53 - 2.41 µM | [9] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are standard methods for evaluating the biological activity of novel chemical entities.[1][5][14]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[1][5][14]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5][14]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). The plates are then incubated for 48 to 72 hours.[5][14]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5][14]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5][14]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine on the cell membrane.[14]
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.[14]
-
Staining: Cells are resuspended in Annexin V binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added. The mixture is incubated for 15 minutes in the dark.[14]
-
Data Acquisition: Samples are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on cell migration, a key process in cancer metastasis.[14]
-
Cell Seeding: Cells are grown to a confluent monolayer in a culture plate.
-
Wound Creation: A sterile pipette tip is used to create a "wound" or scratch in the monolayer.
-
Compound Treatment: The cells are washed to remove debris and then treated with the test compound at non-toxic concentrations.[14]
-
Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[14]
-
Data Analysis: The area of the wound is measured over time to determine the rate of cell migration.[14]
Kinase Inhibition Assay
Many pyrimidine derivatives target protein kinases involved in cancer progression.[5]
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Enzyme and Compound Incubation: The test compound is pre-incubated with the target kinase (e.g., VEGFR-2) in a reaction buffer.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., ATP and a specific peptide).
-
Detection: The reaction is allowed to proceed for a specific time, and the kinase activity is measured using a colorimetric, fluorometric, or luminescent method.
Visualizations
Signaling Pathway
The following diagram illustrates the dihydrofolate reductase (DHFR) pathway, a common target for 2,4-diaminopyrimidine-based drugs. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, ultimately leading to the inhibition of DNA synthesis and cell proliferation.
Caption: Dihydrofolate Reductase (DHFR) inhibition pathway.
Experimental Workflow
The diagram below outlines a typical workflow for the in vitro validation of a novel pyrimidine derivative.
Caption: In Vitro Anticancer Drug Screening Workflow.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of 2,4-Diaminopyrimidine Derivatives: A Guide to Cross-Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2,4-diaminopyrimidine derivatives, with a focus on their cross-reactivity profiles against various enzymatic targets. While direct cross-reactivity studies for 2,4-Diamino-6-ethoxyprimidine are not extensively available in public literature, this document compiles and compares data from structurally related analogs to offer valuable insights for researchers in drug discovery and development. The information presented herein is based on published experimental data and aims to facilitate an objective assessment of this important chemical scaffold.
Introduction to 2,4-Diaminopyrimidines
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its structural resemblance to the purine and pyrimidine bases of nucleic acids allows these derivatives to interact with a wide range of biological targets, including kinases, dihydrofolate reductase (DHFR), and nitric oxide synthases. This versatility has led to their investigation and development as therapeutic agents for various diseases, including cancer, infectious diseases, and inflammatory conditions. Understanding the cross-reactivity of these compounds is crucial for predicting their therapeutic efficacy and potential off-target effects.
Comparative Biological Activities
This section summarizes the inhibitory activities of various 2,4-diaminopyrimidine derivatives against different biological targets. The data is presented to highlight the potential for cross-reactivity and to compare the potency of different analogs.
Kinase Inhibition Profile
2,4-Diaminopyrimidine derivatives have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected derivatives against different kinases.
| Compound Class/Derivative | Target Kinase | IC50 (nM) | Target Cellular Process |
| Phenylsulfonyl furoxan-based 2,4-diaminopyrimidine (cpd 8f) | FAK | 27.44 | Cell adhesion, migration |
| Pyrroformyl-containing 2,4-diaminopyrimidine (cpd 11k) | ALK (wild-type) | 1.9 | Cell proliferation, survival |
| Pyrroformyl-containing 2,4-diaminopyrimidine (cpd 11k) | ALK (L1196M mutant) | 3.1 | Cell proliferation, survival |
| 2,4-Diaminopyrimidine derivative (cpd B6) | PAK4 | 5.9 | Cell motility, cytoskeletal dynamics |
| 2,4-Diaminopyrimidine derivative (cpd 22) | CDK7 | - (Potent inhibitor) | Cell cycle, transcription |
| 2,4-Diaminopyrimidine-5-carboxamide | Sky Kinase | - (Potent inhibitor) | Signal transduction |
| MK2 inhibitor | MK2 | 19 | Inflammatory response |
Dihydrofolate Reductase (DHFR) Inhibition
A significant number of 2,4-diaminopyrimidine derivatives function as inhibitors of dihydrofolate reductase, an essential enzyme in the synthesis of nucleic acids and amino acids. This activity is the basis for their use as antibacterial and antiprotozoal agents.
| Compound Derivative | Target Organism | DHFR IC50 (µM) |
| 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine | Human | Potent (<0.5) |
| 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine | Toxoplasma gondii | 0.0047 |
| 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | Pneumocystis carinii | 0.022 |
Nitric Oxide Synthase (NOS) Inhibition
Certain 2,4-diaminopyrimidine analogs have been shown to inhibit nitric oxide synthases, enzymes involved in the production of nitric oxide, a signaling molecule with diverse physiological roles.
| Compound Derivative | Target Enzyme | IC50 | Notes |
| 2,4-Diamino-6-hydroxy-pyrimidine | Inducible NOS (iNOS) | - | Prevents reduction in Glomerular Filtration Rate in LPS-treated rats[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Kinase Inhibition Assays
Objective: To determine the in vitro potency of a compound against a specific protein kinase.
Common Methodologies:
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The signal is proportional to kinase activity.
-
Protocol:
-
Prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Add serial dilutions of the test compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
-
-
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase.
-
Protocol:
-
Add the test compound, kinase-antibody mixture, and fluorescent tracer to a microplate well.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.
-
The ratio of the two emission signals is used to determine the degree of tracer displacement by the inhibitor.
-
Calculate the IC50 value from the competition binding curve.
-
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To measure the inhibitory activity of compounds against DHFR.
-
Spectrophotometric Assay: This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2]
-
Protocol:
-
In a 96-well plate, add the assay buffer, DHF, and the test compound at various concentrations.
-
Add the DHFR enzyme to all wells except the blank.
-
Pre-incubate for 10-15 minutes.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period.
-
Calculate the rate of reaction (decrease in absorbance per minute).
-
Determine the percent inhibition and calculate the IC50 value.[2]
-
-
Nitric Oxide Synthase (NOS) Activity Assay
Objective: To quantify the production of nitric oxide by NOS and the inhibitory effect of test compounds.
-
Griess Assay: This colorimetric assay detects nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Protocol:
-
Prepare cell or tissue lysates containing NOS.
-
Incubate the lysate with L-arginine (the substrate for NOS) and necessary cofactors, in the presence and absence of the test compound.
-
After incubation, transfer an aliquot of the supernatant to a new microplate.
-
Add Griess Reagent 1 (sulfanilamide in an acidic solution) and incubate for 5-10 minutes.
-
Add Griess Reagent 2 (N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is determined from a standard curve, and the percent inhibition is calculated.
-
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to illustrate the relationships and processes described.
Conclusion
The 2,4-diaminopyrimidine scaffold represents a versatile platform for the development of inhibitors targeting a range of enzymes crucial in various disease pathologies. The compiled data indicates that derivatives of this class can exhibit potent and, in some cases, selective inhibitory activity against kinases, DHFR, and NOS. However, the potential for cross-reactivity is evident, underscoring the importance of comprehensive profiling during drug development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers working with this important class of compounds, facilitating further exploration and optimization of 2,4-diaminopyrimidine-based therapeutic agents.
References
Efficacy comparison of 2,4-Diamino-6-ethoxypyrimidine with other DHFR inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction to Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis, repair, and cellular replication. The inhibition of DHFR disrupts these processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells and bacteria. This makes DHFR a significant therapeutic target for anticancer and antimicrobial drugs.
Quantitative Comparison of DHFR Inhibitor Potency
The inhibitory efficacy of different compounds against DHFR is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates higher potency. The following table summarizes the reported efficacy of several key DHFR inhibitors against various targets. It is important to note that these values can vary based on the specific experimental conditions, the source of the enzyme, and the cell lines used.
| Inhibitor | Target/Cell Line | IC50 Value | Ki Value |
| Established Drugs | |||
| Methotrexate | DHFR enzymatic assay | 120 nM[4] | 0.01 nM[5] |
| Various cancer cell lines | 6.05 - >1,000 nM[4] | ||
| Trimethoprim | E. coli DHFR | 20.4 nM[4] | 1,380 nM[5] |
| Recombinant human DHFR | 55,260 nM[4] | ||
| Pemetrexed | CCRF-CEM leukemia cells | 25 nM[4] | |
| GC3/C1 colon carcinoma cells | 34 nM[4] | ||
| HCT-8 ileocecal carcinoma cells | 220 nM[4] | ||
| Piritrexim (BW 301U) | Pneumocystis carinii DHFR | 38 nM[6] | |
| Toxoplasma gondii DHFR | 11 nM[6] | ||
| Investigational 2,4-Diaminopyrimidine Derivatives | |||
| DHFR-IN-4 | DHFR enzyme | 123 nM[6] | |
| WR99210 | P. falciparum DHFR | <0.075 nM[6] | |
| Trimetrexate | Human DHFR | 4.74 nM[6] | |
| Toxoplasma gondii DHFR | 1.35 nM[6] | ||
| 2,4-diamino-5-[2-methoxy-5-(4-carboxybutyloxy)benzyl]pyrimidine | P. carinii DHFR | 49 nM[7] | |
| Rat Liver DHFR | 3,900 nM[7] | ||
| M. avium DHFR | 5.8 nM[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor efficacy. Below are summaries of standard methodologies for both enzymatic and cell-based assays.
DHFR Enzymatic Inhibition Assay (Spectrophotometric)
This assay directly measures the enzymatic activity of DHFR by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Principle: The DHFR-catalyzed reduction of DHF to THF is coupled with the oxidation of NADPH. In the presence of an inhibitor, the rate of NADPH oxidation decreases. The level of inhibition is proportional to the inhibitor's concentration.[1]
Materials:
-
Purified recombinant DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitors (e.g., 2,4-diaminopyrimidine derivatives)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test inhibitors in appropriate solvents.
-
Assay Setup: In a 96-well plate, add the assay buffer, the DHFR enzyme, and serial dilutions of the test inhibitor or control.
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., MTT Assay)
This cell-based assay assesses the effect of DHFR inhibitors on the viability and proliferation of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.
Materials:
-
Selected cell line (e.g., cancer cell lines like MCF-7, A549)
-
Complete cell culture medium
-
Test inhibitors
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution, typically at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Inhibition
Caption: The role of DHFR in the folate pathway and its inhibition by 2,4-diaminopyrimidine compounds.
Experimental Workflow: DHFR Enzymatic Assay
Caption: Workflow for a spectrophotometric DHFR enzyme inhibition assay.
Experimental Workflow: Cell Viability Assay
References
- 1. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductases by 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines: marked improvement in potency relative to trimethoprim and species selectivity relative to piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Confirming the Identity of 2,4-Diamino-6-ethoxypyrimidine with Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for the unequivocal identification of 2,4-Diamino-6-ethoxypyrimidine. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for quality control, purity assessment, and characterization of this compound.
Analytical Standard Profile
The primary reference standard for this compound should be a highly purified material obtained from a reputable commercial supplier or synthesized and thoroughly characterized in-house. The identity and purity of this standard are the baseline against which all samples are compared.
Table 1: Physicochemical Properties of this compound Analytical Standard
| Property | Value | Reference |
|---|---|---|
| CAS Number | 116436-03-4 | |
| Molecular Formula | C₆H₁₀N₄O | |
| Molecular Weight | 154.17 g/mol | N/A |
| Appearance | Solid | |
| Melting Point | 160 °C | |
| Boiling Point | 420.8 ± 48.0 °C at 760 mmHg |
| Purity | ≥97% | |
Comparison of Key Analytical Techniques
The confirmation of this compound's identity relies on a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal information, and their collective data ensures a high degree of confidence in the material's structure and purity.
Table 2: Comparison of Analytical Techniques for Identity Confirmation
| Technique | Principle | Specificity | Information Provided | Key Advantages |
|---|---|---|---|---|
| HPLC-UV | Differential partitioning between a mobile and stationary phase. | High | Retention time (t R ), UV-Vis spectrum, Purity | Quantitative, robust, widely available. |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | Very High | Retention time, Mass-to-charge ratio (m/z), Fragmentation pattern | High sensitivity, structural information from fragmentation. |
| NMR | Nuclear spin transitions in a magnetic field. | Unsurpassed | Precise atomic arrangement, ¹H and ¹³C chemical shifts, coupling constants | Definitive structural elucidation, non-destructive. |
| FT-IR | Absorption of infrared radiation by molecular vibrations. | Moderate | Presence of specific functional groups (e.g., N-H, C=N, C-O). | Fast, simple sample preparation, confirms functional groups. |
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for verifying the identity and assessing the purity of non-volatile organic compounds. The retention time of the sample peak is compared against that of a certified analytical standard.
-
Standard Preparation: Prepare a stock solution of the this compound analytical standard at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample to a concentration of approximately 1.0 mg/mL in the same solvent as the standard.
-
Chromatographic Conditions: Inject equal volumes (e.g., 5 µL) of the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the analytical standard. The retention times should match within a narrow, predefined window. The UV spectrum of the sample peak, if a photodiode array (PDA) detector is used, should also match the standard.
Table 3: Illustrative HPLC-UV Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | ~7.5 min (Illustrative) |
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds with sufficient volatility and thermal stability, GC-MS provides excellent separation and definitive identification through mass analysis. The ethoxy group in this compound makes it more volatile than its hydroxy counterpart, rendering it potentially suitable for GC-MS.
-
Standard and Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the analytical standard and the test sample in a volatile organic solvent like methanol or dichloromethane.
-
GC-MS Conditions: Inject 1 µL of each solution into the GC-MS system.
-
Data Analysis:
-
Confirm that the retention time of the sample matches the standard.
-
Compare the mass spectrum of the sample with the standard. The molecular ion peak (M⁺) and the fragmentation pattern should be identical.
-
Table 4: Illustrative GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 m/z |
| Expected Molecular Ion | m/z 154 |
| Expected Fragments | m/z 125 (-C₂H₅), 111 (-OC₂H₅), 83 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structure elucidation and identity confirmation. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's carbon-hydrogen framework.
-
Sample Preparation: Dissolve 5-10 mg of the analytical standard or sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: The chemical shifts, signal multiplicities, and integrations of the sample spectrum must be identical to those of the analytical standard.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~6.4 (br s) | Broad Singlet | 2 x NH₂ |
| ~5.5 (s) | Singlet | Pyrimidine C5-H | |
| ~4.2 (q) | Quartet | -O-CH₂-CH₃ | |
| ~1.2 (t) | Triplet | -O-CH₂-CH₃ | |
| ¹³C NMR | ~165 | Singlet | C4 |
| ~163 | Singlet | C2 | |
| ~160 | Singlet | C6 | |
| ~85 | Singlet | C5 | |
| ~60 | Singlet | -O-CH₂- |
| | ~15 | Singlet | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid method to confirm the presence of key functional groups, providing complementary evidence of identity.
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: The sample spectrum should exhibit absorption bands at the same wavenumbers as the analytical standard.
Table 6: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3100 | N-H Stretching | Amino (-NH₂) |
| 2980 - 2850 | C-H Stretching | Alkyl (Ethyl group) |
| 1680 - 1580 | C=N, C=C Stretching | Pyrimidine Ring |
| 1250 - 1050 | C-O Stretching | Ether (-O-C₂H₅) |
Conclusion
Confirming the identity of this compound requires a multi-technique approach. While HPLC provides robust data on purity and retention time, its specificity is limited. GC-MS offers higher specificity through mass fragmentation patterns. FT-IR serves as a rapid check for functional group integrity. For unequivocal structural confirmation, NMR spectroscopy remains the gold standard. The use of at least one chromatographic and one spectroscopic technique, in comparison with a certified analytical standard, is recommended for the definitive identification and quality assessment of this compound in research and drug development settings.
Synthesis of 2,4-Diamino-6-ethoxypyrimidine: A Review of Available Methods and Precursors
The most viable approach to obtaining 2,4-Diamino-6-ethoxypyrimidine appears to be a two-step process: the synthesis of 2,4-Diamino-6-hydroxypyrimidine, followed by its conversion to 2,4-Diamino-6-chloropyrimidine, which can then undergo a nucleophilic substitution with an ethoxide source.
Part 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
The synthesis of 2,4-Diamino-6-hydroxypyrimidine is well-documented and typically involves the condensation of guanidine with a cyanoacetate derivative. Several variations of this method exist, with differences in the choice of base, solvent, and reaction conditions.
| Method | Guanidine Source | Cyanoacetate Source | Base | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Method A | Guanidine hydrochloride | Ethyl cyanoacetate | Sodium ethoxide | Ethanol | 2 hours | Reflux | 80-82% | Not specified | [1][2] |
| Method B | Guanidine nitrate | Methyl cyanoacetate | Sodium methoxide | Methanol | 4 hours | Reflux | 95% | 99.10% | [2][3] |
| Method C | Guanidine hydrochloride | Ethyl cyanoacetate | Sodium methoxide | Methanol | >3 hours | 60-70°C | 96.2% | Not specified | [4] |
Method A: From Guanidine Hydrochloride and Ethyl Cyanoacetate in Ethanol [1][2]
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.
-
Add ethyl cyanoacetate to the cooled sodium ethoxide solution.
-
In a separate flask, prepare another solution of sodium ethoxide and add guanidine hydrochloride.
-
Filter the resulting sodium chloride precipitate and add the guanidine-containing filtrate to the ethyl cyanoacetate solution.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid to precipitate the product.
Method B: From Guanidine Nitrate and Methyl Cyanoacetate in Methanol [2][3]
-
Heat a mixture of methanol, guanidine nitrate, and sodium methoxide with stirring for 1 hour.
-
Add methyl cyanoacetate dropwise to the refluxing mixture.
-
Continue refluxing for 4 hours.
-
Distill off the methanol.
-
Add water and adjust the pH to 9 with hydrochloric acid, then to 7 with 50% acetic acid.
-
Cool the solution to 5-10°C to crystallize the product.
Part 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
The conversion of 2,4-Diamino-6-hydroxypyrimidine to 2,4-Diamino-6-chloropyrimidine is typically achieved by treatment with phosphorus oxychloride (POCl₃).
-
Add 2,4-Diamino-6-hydroxypyrimidine to phosphorus oxychloride.
-
Heat the mixture, for example, at 97°C for 17 hours.[5]
-
Slowly pour the reaction mixture into ice water.
-
Heat the aqueous solution (e.g., at 90°C for 1 hour) to hydrolyze any remaining POCl₃.[5]
-
Adjust the pH to 8 with a base such as sodium hydroxide to precipitate the product.[5]
-
The product can then be extracted with an organic solvent like ethyl acetate.[5]
Yields for this chlorination step are reported to be around 85%.[5]
Part 3: Proposed Synthesis of this compound
While specific experimental details are lacking in the provided literature, a general method for the synthesis of 6-alkoxy-2,4-diaminopyrimidines involves the nucleophilic substitution of the chlorine atom in 2,4-Diamino-6-chloropyrimidine with an alkoxide. To synthesize the target ethoxy derivative, one would react 2,4-Diamino-6-chloropyrimidine with sodium ethoxide in a suitable solvent, likely ethanol.
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add 2,4-Diamino-6-chloropyrimidine to the solution.
-
Heat the reaction mixture, likely under reflux, and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction would be quenched, and the product isolated and purified.
It is crucial to note that the reaction conditions, including temperature, reaction time, and purification method, would need to be determined experimentally to achieve a reproducible and high-yielding synthesis of this compound.
Figure 1. Proposed synthetic pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Diamino-6-ethoxypyrimidine: A Guide for Laboratory Professionals
The proper disposal of 2,4-Diamino-6-ethoxypyrimidine is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste, ensuring adherence to regulatory standards.
I. Pre-Disposal Safety and Preparation
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) for specific handling and safety information. Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] The following personal protective equipment (PPE) is mandatory:
| Personal Protective Equipment (PPE) | Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile). |
| Protective Clothing | A fully-buttoned laboratory coat. |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[4] Adherence to local, state, and federal regulations is mandatory.[4][5]
Step 1: Waste Classification
Chemical waste generators are responsible for determining if the waste is classified as hazardous.[5] Consult US EPA guidelines under 40 CFR 261.3 or your institution's Environmental Health and Safety (EHS) office for accurate classification.[5]
Step 2: Waste Collection
Collect waste this compound, including any contaminated materials from spills, in a designated, compatible, and sealable container.[1][3][4] To prevent hazardous reactions, do not mix with incompatible materials such as strong oxidizing agents or strong acids.[4]
Step 3: Labeling
Clearly and accurately label the waste container with "Waste this compound" and include any relevant hazard symbols as required by your institution and local regulations.[4]
Step 4: Storage
Store the sealed waste container in a cool, dry, and well-ventilated designated storage area.[4] Ensure it is stored away from incompatible materials until it is ready for collection by a licensed hazardous waste disposal contractor.[4]
Step 5: Professional Disposal
Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a certified chemical waste disposal company.[1][4] The standard and recommended method of disposal is controlled incineration with flue gas scrubbing.[1][2] Do not discharge this compound into drains or the environment. [1][2][3]
Step 6: Container Decontamination
Empty containers that held this compound must be decontaminated before disposal or recycling. Triple-rinse the container with a suitable solvent.[1][2] Collect the rinsate as hazardous waste and manage it according to the procedures outlined above. Puncture the container to prevent reuse if it is not being recycled.[1][2]
III. Spill Response
In the event of a spill, immediate action is required to contain the area and prevent exposure.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][3]
-
Containment : For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[1]
-
Collection : Use an inert absorbent material to collect the spilled substance and place it into a suitable, labeled container for hazardous waste.[3][6]
-
Decontamination : Clean the spill area with a soap and water solution.[1]
-
Waste Disposal : Seal all contaminated materials, including PPE, in a vapor-tight plastic bag and dispose of it as hazardous waste.[1]
Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Diamino-6-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2,4-Diamino-6-ethoxypyrimidine, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and compliant disposal procedures. This information is intended to supplement, not replace, your institution's established safety protocols and the product's specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure safety when working with this compound in both solid and solution forms. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For prolonged contact or when handling concentrated solutions, consider double-gloving. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Safety glasses with side shields provide a minimum level of protection. When there is a risk of splashes, chemical splash goggles that form a seal around the eyes are required. |
| Face | Face shield | A face shield should be worn in addition to safety glasses or goggles during procedures with a high risk of splashing or aerosol generation. |
| Body | Laboratory coat | A standard, buttoned lab coat should be worn to protect against minor spills and contamination of personal clothing. |
| Respiratory | Fume hood or respirator | All handling of the solid powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or P100) is necessary.[1][2][3] |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Preparation and Area Designation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Have a chemical spill kit readily accessible.
Handling the Solid Compound:
-
Perform all weighing and transferring of the solid within the designated fume hood to prevent the generation and inhalation of dust.
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
Keep the container tightly sealed when not in use.
Preparing Solutions:
-
Slowly add the solid this compound to the solvent to avoid splashing.
-
Ensure the solution is well-mixed before use.
-
Clearly label all containers with the chemical name, concentration, date, and any relevant hazards.
During the Experiment:
-
Avoid direct contact with the skin, eyes, and clothing.
-
If any PPE becomes contaminated, remove it immediately and wash the affected area thoroughly.
-
Do not eat, drink, or smoke in the laboratory.
Post-Experiment:
-
Decontaminate all work surfaces and equipment used for handling the compound.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Cleanup Protocol
For Solid Spills:
-
Evacuate and Alert: Alert others in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your supervisor and institutional safety office.
-
Don PPE: Put on the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: Gently cover the spill with a compatible absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[4]
-
Clean Up: Carefully scoop the contained material into a labeled, sealable waste container.[4] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste container.
-
Dispose: Seal the container and dispose of it as hazardous chemical waste according to your institution's guidelines.
For Solution Spills:
-
Evacuate and Alert: Alert others and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves and eye protection.
-
Contain the Spill: Surround the spill with a compatible absorbent material (e.g., absorbent pads, vermiculite) to prevent it from spreading.[5]
-
Absorb the Spill: Apply absorbent material, working from the outside of the spill inwards.[5]
-
Clean Up: Once the liquid is absorbed, carefully collect the material using a scoop or tongs and place it in a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Seal the container and dispose of it as hazardous chemical waste.
Waste Disposal Plan
All waste containing this compound, including unused product, contaminated materials, and rinsates, must be treated as hazardous waste.
-
Waste Collection:
-
Collect solid and liquid waste in separate, clearly labeled, and compatible containers.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal company. Do not pour chemical waste down the drain.
-
Experimental Protocol
While no specific experimental protocols detailing the use of this compound were found in the public domain during the literature search, a general procedure for a related synthesis, the preparation of 2,4-diamino-6-hydroxypyrimidine, is provided below for illustrative purposes.[6][7] Researchers should adapt this general methodology based on the specific reaction being performed with this compound, always conducting a thorough risk assessment prior to starting any new procedure.
Illustrative Synthesis of a Related Pyrimidine Derivative
This protocol describes the synthesis of 2,4-diamino-6-hydroxypyrimidine from guanidine hydrochloride and ethyl cyanoacetate.[6][7]
Materials:
-
Sodium
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium in anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser.
-
After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate.
-
In a separate flask, prepare another solution of sodium ethoxide of the same concentration.
-
To the second solution, add guanidine hydrochloride.
-
Separate the resulting sodium chloride by filtration.
-
Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness.
-
Dissolve the solid product in boiling water and acidify with glacial acetic acid.
-
Cool the solution to allow the product, 2,4-diamino-6-hydroxypyrimidine, to crystallize.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. 3m.com [3m.com]
- 2. coopersafety.com [coopersafety.com]
- 3. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. acs.org [acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
